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tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate Documentation Hub

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  • Product: tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate
  • CAS: 2137030-21-6

Core Science & Biosynthesis

Foundational

The Strategic Role of the Boc Protecting Group in Azetidine Chemistry: Synthesis, Functionalization, and Drug Discovery

Executive Summary Azetidines, four-membered nitrogenous heterocycles, have emerged as privileged scaffolds in modern medicinal chemistry. Their rigid, three-dimensional architecture improves target binding affinity and m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines, four-membered nitrogenous heterocycles, have emerged as privileged scaffolds in modern medicinal chemistry. Their rigid, three-dimensional architecture improves target binding affinity and metabolic stability compared to flat aromatic rings (1[1]). However, their inherent physicochemical properties make them notoriously difficult to synthesize and functionalize. The tert-butyloxycarbonyl (Boc) protecting group serves as the foundational tool in azetidine chemistry, providing the necessary electronic deactivation and steric shielding to prevent premature ring-opening. This whitepaper details the mechanistic causality, synthetic protocols, and translational applications of Boc-protected azetidines.

The Physicochemical Imperative: Why Azetidines Require Boc Protection

The reactivity of the azetidine ring is driven by considerable ring strain (approximately 26 kcal/mol) (2[2]). While more stable than three-membered aziridines, the unprotected secondary amine of an azetidine remains highly nucleophilic and is susceptible to polymerization or ring-cleavage under basic, acidic, or nucleophilic conditions.

Installing a Boc group provides two critical stabilizing effects that establish a self-validating system for downstream chemistry (3[3]):

  • Electronic Deactivation: The carbamate linkage delocalizes the nitrogen lone pair into the carbonyl π -system, drastically reducing the nucleophilicity of the nitrogen atom.

  • Steric Shielding: The bulky tert-butyl group acts as a steric umbrella over the highly strained four-membered ring, shielding the α -carbons from nucleophilic attack during aggressive transformations like cross-coupling or Grignard additions.

Methodological Workflows: Synthesis and Protection

The synthesis of Boc-azetidines is typically achieved by protecting a pre-formed azetidine ring or via direct cyclization of acyclic precursors. The standard protection protocol requires precise temperature control to prevent exothermic degradation.

Protocol 1: Standard Boc Protection of Azetidine Free Base

Causality: Triethylamine (Et 3​ N) acts as an acid scavenger to neutralize the HCl salt of the azetidine precursor. Dichloromethane (CH 2​ Cl 2​ ) or dry THF provides a non-nucleophilic environment to facilitate the rapid reaction with di-tert-butyl dicarbonate (Boc 2​ O) without competing hydrolysis (4[4]).

Step-by-Step Methodology:

  • Preparation: Dissolve azetidine hydrochloride (1.0 equiv) in anhydrous CH 2​ Cl 2​ (0.1 M concentration) under an inert nitrogen atmosphere.

  • Basification: Add Et 3​ N (3.0 equiv) dropwise at 0 °C to liberate the free base. Stir for 10 minutes.

  • Protection: Slowly add a solution of Boc 2​ O (1.05 equiv) in CH 2​ Cl 2​ . The slow addition at 0 °C prevents exothermic degradation and minimizes side reactions (4[4]).

  • Maturation: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Isolation: Quench with saturated aqueous NH 4​ Cl, extract with CH 2​ Cl 2​ , dry over Na 2​ SO 4​ , and concentrate in vacuo. Purify via silica gel chromatography.

Functionalization: Overcoming the Alpha-Lithiation Barrier

Functionalizing the α -position of azetidines is notoriously difficult. Unlike N-Boc-pyrrolidine, which readily undergoes α -lithiation, N-Boc-azetidine is generally inert to standard lithium amides (LDA, LiTMP) and alkyllithiums.

The Lithiation-Elimination Workaround

To achieve α -functionalization, researchers utilize N-Boc-3-methoxyazetidine. Treatment with s-BuLi induces an α -lithiation followed by the elimination of LiOMe to form an N-Boc-2-azetine intermediate in situ. This highly reactive species undergoes a subsequent regioselective α -lithiation at the sp 2 center, which can then be trapped with various electrophiles (e.g., allylic halides via copper transmetalation) to yield 2-substituted N-Boc azetines (5[5]).

Protocol 2: Electrophilic Trapping via N-Boc-2-azetine

Step-by-Step Methodology:

  • Dissolve N-Boc-3-methoxyazetidine in anhydrous THF and cool to -78 °C.

  • Add s-BuLi (1.2 equiv) and TMEDA (1.2 equiv) dropwise. Stir for 1 hour to form the N-Boc-2-lithio-2-azetine intermediate (5[5]).

  • Transmetalate to copper (if using allylic/propargylic halides) or add the electrophile directly.

  • Quench with NH 4​ Cl and isolate the 2-substituted azetine. Subsequent hydrogenation yields the functionalized saturated azetidine.

Workflow A Azetidine Free Base (High Ring Strain) B Boc Protection (Boc2O, Et3N, 0°C) A->B C N-Boc-Azetidine (Sterically Shielded) B->C D alpha-Lithiation (s-BuLi, TMEDA, -78°C) C->D E Electrophile (E+) (Trapping) D->E F Functionalized N-Boc-Azetidine E->F G Acidic Cleavage (TFA or HCl) F->G H Target Azetidine Derivative G->H

Caption: Workflow for the synthesis, functionalization, and deprotection of N-Boc-azetidines.

Deprotection Dynamics: Precision Cleavage

The removal of the Boc group must be executed under carefully controlled acidic conditions to prevent the acid-catalyzed ring-opening of the strained azetidine (6[6]).

Protocol 3: Acidic Cleavage of N-Boc-Azetidine

Causality: Trifluoroacetic acid (TFA) provides the necessary acidity to protonate the carbamate and induce the loss of isobutylene and CO 2​ , but lacks the strong nucleophilicity (unlike concentrated aqueous halides) that could attack and open the strained azetidine ring.

Step-by-Step Methodology:

  • Dissolve the N-Boc-azetidine in anhydrous CH 2​ Cl 2​ (0.2 M).

  • Cool the solution to 0 °C to minimize the risk of acid-catalyzed ring opening.

  • Add TFA dropwise (typically a 1:1 v/v ratio with CH 2​ Cl 2​ ).

  • Stir at 0 °C for 1-2 hours, monitoring by TLC until complete consumption of the starting material.

  • Concentrate the mixture in vacuo (avoiding high temperatures).

  • Neutralize the resulting TFA salt with a basic ion-exchange resin to isolate the free azetidine.

Translational Impact: Boc-Azetidines in Drug Discovery

Azetidines are heavily utilized in the pharmaceutical industry to design novel drug candidates, particularly in targeting specific biological pathways where molecular rigidity is paramount (7[7]).

Case Study: Cobimetinib (Cotellic)

Cobimetinib, a targeted MEK inhibitor developed for the treatment of advanced melanoma, relies heavily on azetidine chemistry. The synthesis commences with the addition of a piperidine-Grignard reagent to an azetidinone. Following chiral resolution and hydrogenation to remove a Cbz group, the intermediate is functionalized. A critical step involves the coupling of the exposed azetidine with an acid chloride, followed by the final deprotection of a Boc group to yield the active pharmaceutical ingredient (API) (1[1]). The Boc group ensures that the azetidine nitrogen does not interfere with the highly reactive acid chloride during the coupling phase.

DrugDiscovery P1 Azetidinone 15 P2 Piperidine-Grignard Addition P1->P2 P3 Boc-Azetidine Intermediate P2->P3 P4 Boc Deprotection (Acidic Cleavage) P3->P4 P5 Cobimetinib (Active API) P4->P5

Caption: Key synthetic steps involving Boc-azetidine intermediates in Cobimetinib development.

Quantitative Data: Protecting Group Comparison

While Boc is the gold standard, alternative protecting groups like tert-butoxythiocarbonyl (Botc) and thiopivaloyl (tPiv) are occasionally used when direct α -lithiation is strictly required (6[6]). The table below summarizes their operational parameters.

Protecting GroupAlpha-Lithiation CapabilityAcid StabilityBase/Nucleophile StabilityDeprotection Conditions
Boc Poor (requires specific precursors like 3-methoxyazetidine) (5[5])Low (cleaved by TFA/HCl) (6[6])HighTFA or HCl in CH 2​ Cl 2​ (6[6])
Botc Excellent (direct lithiation possible) (6[6])Very Low (highly acid-labile) (6[6])HighMild acid or thermolysis (EtOH) (6[6])
Cbz PoorHigh (stable to TFA)HighHydrogenation (H 2​ , Pd/C) (1[1])
tPiv Excellent (6[6])High (6[6])HighHarsh basic (MeLi, 5 equiv, 0 °C) (6[6])

References

  • Source: acs.
  • Source: rsc.
  • Source: chemimpex.
  • Title: CAS 1170108-38-9: 3-(Boc-Aminomethyl)
  • Source: acs.
  • Source: pharmablock.
  • Source: acs.

Sources

Exploratory

Comprehensive Technical Guide on tert-Butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate: Nomenclature, Properties, and Synthetic Utility in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of conformationally restricted building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of conformationally restricted building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). tert-Butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate (CAS: 2137030-21-6)[1] is a highly versatile, chiral scaffold that perfectly aligns with this paradigm. Featuring a trending azetidine core and an orthogonally protected amine system, this compound serves as a critical intermediate for late-stage functionalization and structural diversification in drug discovery programs.

Chemical Identity and Nomenclature

Understanding the exact structural nomenclature is critical for regulatory documentation and synthetic planning.

  • Systematic IUPAC Name : 2-methylpropan-2-yl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate

  • Common Synonyms :

    • tert-Butyl (R)-3-(1-aminoethyl)azetidine-1-carboxylate[2]

    • (R)-1-Boc-3-(1-aminoethyl)azetidine

    • 1-Boc-3-[(1R)-1-aminoethyl]azetidine

Structural Breakdown :

  • Azetidine Core : A 4-membered nitrogen-containing heterocycle.

  • Boc Protection : The secondary nitrogen at position 1 of the ring is masked by a tert-butyloxycarbonyl (Boc) group, rendering it unreactive to nucleophilic or basic conditions.

  • Chiral Center : The (1R)-1-aminoethyl group at position 3 provides a stereodefined primary amine handle. This specific stereochemistry is often essential for binding affinity in targeted biological receptors.

Physicochemical Properties

To facilitate experimental design, the core quantitative data for this compound is summarized below:

PropertyValue
Molecular Formula C10H20N2O2[3]
Molecular Weight 200.28 g/mol [4]
CAS Registry Number 2137030-21-6[1]
Exact Mass 200.1525 Da
Stereochemistry (1R)
Hydrogen Bond Donors 1 (Primary amine)
Hydrogen Bond Acceptors 3 (Carbonyl oxygen, Boc oxygen, Azetidine nitrogen)

Synthetic Utility & Mechanistic Insights

Azetidines have emerged as vital motifs in drug discovery due to their unique physicochemical profiles. They possess high ring strain, sp3-rich character, and conformational rigidity. When deployed as bioisosteres for larger rings like morpholines or piperidines, azetidines often improve metabolic stability and lower lipophilicity (logD), thereby enhancing overall drug-like properties ()[5].

The true power of tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate lies in its orthogonal reactivity . The primary amine of the (1R)-1-aminoethyl group can be selectively derivatized (e.g., via amide coupling, reductive amination, or sulfonylation) without affecting the Boc-protected azetidine nitrogen. Once the primary amine is functionalized, the Boc group can be cleaved under acidic conditions to reveal the secondary azetidine amine for subsequent reactions ()[6].

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I mandate that protocols be self-validating—meaning the chemistry must be predictable, monitorable, and mechanistically sound. Below is a standard two-step workflow demonstrating the orthogonal utility of this compound.

Protocol A: Amide Coupling (Functionalizing the Primary Amine)

Objective: Couple a target carboxylic acid (R-COOH) to the primary amine while leaving the Boc-protected azetidine intact. Causality & Logic: HATU is selected as the coupling reagent because its 7-azabenzotriazole leaving group accelerates the reaction and minimizes the risk of racemizing the delicate (1R) stereocenter. DIPEA serves as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and the amine salt without interfering with the active ester.

Step-by-Step Method :

  • Activation : Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes to generate the active OAt ester.

  • Coupling : Add tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate (1.1 equiv) to the activated mixture.

  • Reaction : Stir the reaction at room temperature for 2–4 hours. Monitor via LC-MS to ensure complete consumption of the carboxylic acid.

  • Workup : Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine.

  • Purification : Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography to yield the Boc-protected amide intermediate.

Protocol B: Boc Deprotection (Revealing the Azetidine Core)

Objective: Remove the Boc group to yield the free azetidine amine (as a TFA salt) for late-stage diversification. Causality & Logic: Trifluoroacetic acid (TFA) protonates the carbamate oxygen. This initiates the expulsion of a stable tert-butyl cation and forms a carbamic acid intermediate, which rapidly decarboxylates to release CO2 gas and the free amine. Dichloromethane (DCM) is used as a non-reactive, polar aprotic solvent that stabilizes the ionic intermediates ()[7].

Step-by-Step Method :

  • Preparation : Dissolve the Boc-protected intermediate from Protocol A in anhydrous DCM (0.1 M). Cool the solution to 0 °C in an ice bath to control the exothermic protonation step.

  • Cleavage : Slowly add TFA to achieve a 1:4 to 1:1 (v/v) ratio of TFA:DCM. (Note: If electron-rich substrates are present, add 2% triisopropylsilane (TIS) as a cation scavenger to prevent unwanted alkylation by the tert-butyl cation).

  • Deprotection : Remove the ice bath and stir at room temperature for 1–2 hours. Critical Safety Step : Ensure the reaction vessel is vented (e.g., using a nitrogen bubbler) to safely off-gas the generated CO2[7].

  • Isolation : Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA. The product is obtained as the azetidine TFA salt, ready for the next synthetic step.

Analytical Validation Protocol

Trustworthiness in chiral building blocks requires rigorous validation to ensure identity and enantiomeric excess (ee).

  • 1H NMR (400 MHz, CDCl3) : Verify the integrity of the starting material by confirming the presence of the Boc group (strong singlet at ~1.4 ppm, 9H) and the characteristic azetidine ring protons (multiplets around 3.5-4.0 ppm).

  • Chiral HPLC : To confirm the integrity of the (1R) stereocenter, analyze the compound using a chiral stationary phase (e.g., Chiralpak AD-H or OD-H) against a racemic standard. Baseline separation of the (1R) and (1S) enantiomers is mandatory to validate that no racemization occurred during upstream manufacturing or downstream coupling.

Visualization: Synthetic Workflow

SyntheticWorkflow Start tert-Butyl 3-[(1R)-1-aminoethyl] azetidine-1-carboxylate Coupling Amide Coupling (HATU, DIPEA) Start->Coupling Primary Amine Reacts Intermediate Boc-Protected Amide Intermediate Coupling->Intermediate Amide Bond Formed Deprotection Boc Deprotection (TFA, DCM) Intermediate->Deprotection Acidic Cleavage Product Azetidine Free Amine (TFA Salt) Deprotection->Product Yields Secondary Amine

Figure 1: Orthogonal synthetic workflow of the chiral amine and subsequent Boc deprotection.

References

  • Title : Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source : Journal of the American Chemical Society (ACS Publications) URL :[Link]

  • Title : Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source : RSC Advances URL :[Link]

  • Title : Boc Deprotection Mechanism - TFA Source : Common Organic Chemistry URL :[Link]

Sources

Foundational

Chiral Building Blocks in Medicinal Chemistry: A Technical Guide to Stereoselective Drug Development

Abstract Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in medicinal chemistry with profound implications for drug efficacy and safety.[1] Biological systems,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in medicinal chemistry with profound implications for drug efficacy and safety.[1] Biological systems, including drug targets like enzymes and receptors, are inherently chiral, leading to stereoselective interactions with drug molecules.[2][3] This guide provides an in-depth technical exploration of chiral building blocks, from their conceptual importance to their practical application in modern drug discovery and development. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the strategies and methodologies for leveraging chirality to design safer and more effective medicines.

The Chirality Paradigm in Biological Systems

The molecular machinery of life is built upon a foundation of homochirality. Amino acids, the constituents of proteins, exist almost exclusively in the L-configuration, while carbohydrates are predominantly in the D-configuration.[2] This inherent "handedness" of biological macromolecules creates a chiral environment where the three-dimensional arrangement of a drug molecule dictates its interaction with its target.[2][3]

Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[4][5] This is because the binding of a drug to its receptor is often a three-point interaction, where a precise spatial arrangement of functional groups is necessary for optimal binding.[3][6] One enantiomer, the eutomer, may fit perfectly into the binding site and elicit the desired therapeutic effect, while its counterpart, the distomer, may have lower affinity, no activity, or even produce undesirable or toxic effects.[7]

The tragic case of thalidomide serves as a stark reminder of the importance of stereochemistry in drug safety.[8] While the (R)-enantiomer possessed the desired sedative effects, the (S)-enantiomer was found to be a potent teratogen, causing severe birth defects.[8] This and other examples have underscored the necessity of evaluating the pharmacological properties of individual enantiomers.

graph TD; subgraph "Stereoselective Drug-Receptor Interaction" A[Chiral Drug - Enantiomer R] -- "Fits Poorly" --> B(Chiral Receptor); C[Chiral Drug - Enantiomer S] -- "Binds Effectively" --> B; B -- "Biological Response" --> D[Therapeutic Effect]; A -- "No or Different Effect" --> E[Side Effects/Toxicity]; end
Diagram of stereoselective binding of enantiomers to a chiral receptor.

Sourcing Enantiomerically Pure Building Blocks

The demand for single-enantiomer drugs has driven the development of robust methods for obtaining enantiomerically pure chiral building blocks.[9] These are foundational molecules with defined stereochemistry that serve as starting materials for the synthesis of complex active pharmaceutical ingredients (APIs).[10] The primary strategies for accessing these crucial intermediates fall into three main categories.

The Chiral Pool: Nature's Head Start

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources.[10] These include amino acids, sugars, terpenes, and alkaloids.[10] Utilizing these natural building blocks provides a significant advantage as the stereocenters are already established.

Experimental Protocol: Synthesis of a Chiral Amine from a Natural Amino Acid

  • Starting Material: L-Phenylalanine (a naturally occurring amino acid).

  • Protection: Protect the amino and carboxylic acid functional groups. For example, the amino group can be protected as a carbamate (e.g., Boc or Cbz), and the carboxylic acid can be esterified.

  • Reduction: Reduce the protected carboxylic acid or ester to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

  • Functional Group Manipulation: The resulting chiral amino alcohol can then be further modified. For instance, the hydroxyl group can be converted to a leaving group (e.g., a tosylate) and displaced with a nucleophile to introduce new functionality.

  • Deprotection: Removal of the protecting groups yields the desired chiral amine.

The causality behind this experimental choice lies in the economic and stereochemical efficiency of starting with a molecule where the desired chirality is already present, thus avoiding complex and potentially low-yielding asymmetric synthesis steps.

Asymmetric Synthesis: Crafting Chirality

Asymmetric synthesis involves the creation of a chiral molecule from an achiral or racemic precursor, where one enantiomer is preferentially formed over the other.[11][12] This field has seen tremendous growth, with several powerful techniques now at the disposal of medicinal chemists.

  • Chiral Catalysis: This is arguably the most elegant and efficient method for asymmetric synthesis.[11] A small amount of a chiral catalyst, often a transition metal complex with a chiral ligand or an organocatalyst, is used to direct the reaction towards the formation of one enantiomer.[11] Notable examples include Noyori's asymmetric hydrogenation and Sharpless's asymmetric epoxidation.[11]

  • Chiral Auxiliaries: In this approach, an achiral starting material is covalently attached to a chiral auxiliary. This auxiliary then directs a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

  • Biocatalysis: The use of enzymes as catalysts offers exceptional stereoselectivity under mild reaction conditions.[] Enzymes like lipases, proteases, and oxidoreductases are increasingly used in industrial processes for the synthesis of chiral intermediates.

graph LR; subgraph "Asymmetric Synthesis Workflow" A[Achiral Substrate] --> B{Reaction with Chiral Catalyst/Auxiliary}; B --> C[Transition State 1 (Lower Energy)]; B --> D[Transition State 2 (Higher Energy)]; C --> E[Major Enantiomer Product]; D --> F[Minor Enantiomer Product]; end
Diagram illustrating the principle of asymmetric catalysis.
Chiral Resolution: Separating Mirror Images

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[5] While asymmetric synthesis is often preferred to avoid "wasting" one enantiomer, resolution remains a widely used and practical approach, especially when a racemization loop can be implemented to convert the unwanted enantiomer back to the racemate.[14]

  • Diastereomeric Salt Formation: This classical method involves reacting a racemic acid or base with a chiral resolving agent (a chiral base or acid, respectively) to form a pair of diastereomeric salts.[14][15] These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.[15]

  • Kinetic Resolution: In this technique, the two enantiomers of a racemate react at different rates with a chiral reagent or catalyst. The reaction is stopped before completion, resulting in a mixture of unreacted starting material enriched in the slower-reacting enantiomer and a product enriched in the faster-reacting enantiomer.

  • Chiral Chromatography: This is a powerful analytical and preparative technique for separating enantiomers.[5][15] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.[16] High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are commonly employed for this purpose.[15][16]

Method Principle Advantages Disadvantages
Chiral Pool Synthesis Utilization of naturally occurring enantiopure starting materials.Cost-effective, established stereochemistry.Limited structural diversity.
Asymmetric Catalysis A chiral catalyst directs the formation of one enantiomer.High efficiency, atom economy.Catalyst development can be challenging and expensive.
Chiral Resolution Separation of a racemic mixture.Applicable to a wide range of compounds.Theoretical maximum yield of 50% for the desired enantiomer without a racemization process.

Pharmacological Consequences of Chirality

The differential interaction of enantiomers with biological targets can lead to significant differences in their pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug).[7]

  • Pharmacodynamics: As previously discussed, one enantiomer is often more potent than the other.[17] In some cases, the distomer is simply inactive, acting as an "isomeric ballast." However, it can also contribute to side effects or even have opposing pharmacological activity.[17] For example, (S)-ketamine is a more potent anesthetic than (R)-ketamine, which is associated with a higher incidence of side effects like hallucinations.[8]

  • Pharmacokinetics: Enantiomers can be absorbed, distributed, metabolized, and excreted differently.[18] For instance, the metabolism of many drugs is mediated by the cytochrome P450 enzyme system, which can exhibit stereoselectivity.[17] This can lead to different plasma concentrations and durations of action for the two enantiomers. Ibuprofen is a classic example where the inactive (R)-enantiomer is converted in vivo to the active (S)-enantiomer.[19][20]

The Regulatory Landscape and "Chiral Switching"

Recognizing the profound impact of stereochemistry on drug performance, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the development of stereoisomeric drugs.[2][21][22] The FDA's 1992 policy statement was a landmark, encouraging the development of single enantiomers over racemates unless there is no significant difference in the pharmacological profiles of the enantiomers.[21][23] These guidelines require that the absolute stereochemistry of a new drug be determined and that each enantiomer be characterized.[21][24]

This regulatory shift, coupled with advancements in chiral technologies, has led to the phenomenon of "chiral switching."[4] This is the practice of developing a single enantiomer version of a previously marketed racemic drug.[25] While chiral switching can offer therapeutic advantages, such as an improved side-effect profile or a simplified pharmacokinetic profile, it has also been a strategy for pharmaceutical companies to extend patent protection and market exclusivity.[21][25][26]

Notable Examples of Chiral Switches:

Racemic Drug Single Enantiomer Drug Therapeutic Advantage
OmeprazoleEsomeprazoleMore consistent and predictable acid suppression.[27]
CitalopramEscitalopramGreater efficacy and faster onset of action in treating depression.[27]
AlbuterolLevalbuterolReduced side effects such as tachycardia.[27]

Analytical Techniques for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of a chiral drug is a critical aspect of quality control in the pharmaceutical industry.[28] Several analytical methods are employed for this purpose.

  • Chiral Chromatography (HPLC, GC, SFC): As mentioned earlier, these are the workhorse techniques for both separating and quantifying enantiomers.[29] The area under the peak for each enantiomer is proportional to its concentration, allowing for the calculation of enantiomeric excess (ee).

  • Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte.[16] By adding a chiral selector to the buffer, enantiomers can be resolved.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent or a chiral shift reagent, the enantiomers form diastereomeric complexes that can be distinguished by NMR, allowing for their quantification.[29]

  • Chiroptical Methods: Techniques such as polarimetry (measuring the rotation of plane-polarized light), circular dichroism (CD), and vibrational circular dichroism (VCD) are sensitive to chirality.[28] While polarimetry can be used to determine the optical rotation of a sample, it is generally not as accurate for determining enantiomeric purity as chromatographic methods.[30] CD and VCD provide more detailed structural information and can be used to determine the absolute configuration of a molecule.[28]

Experimental Protocol: Determination of Enantiomeric Purity by Chiral HPLC

  • Column Selection: Choose a chiral stationary phase (CSP) known to be effective for the class of compound being analyzed (e.g., a polysaccharide-based column for a wide range of compounds).

  • Mobile Phase Optimization: Develop a mobile phase (a mixture of solvents like hexane and isopropanol for normal phase, or an aqueous buffer and an organic modifier for reversed-phase) that provides good resolution of the enantiomeric peaks with a reasonable run time.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

  • Analysis: Inject a known volume of the sample solution onto the HPLC system.

  • Data Acquisition and Processing: Monitor the elution of the compounds using a suitable detector (e.g., a UV detector). Integrate the areas of the two enantiomer peaks.

  • Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

This protocol is self-validating through the use of a racemic standard to confirm the separation of the two enantiomers and a blank injection to ensure no interfering peaks are present.

Conclusion and Future Perspectives

The consideration of chirality is no longer a niche aspect of medicinal chemistry but a central tenet of modern drug design and development. The use of enantiomerically pure chiral building blocks allows for the creation of more selective and safer drugs with improved therapeutic indices. Advances in asymmetric synthesis and chiral separation technologies continue to expand the chemist's toolbox, making the production of single-enantiomer drugs more efficient and cost-effective.[31] As our understanding of the stereoselective interactions between drugs and their biological targets deepens, the rational design of chiral drugs will play an increasingly important role in the future of medicine.

References

  • Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Journal of Pharmaceutical Research, 14(2). [Link]

  • Lombardo, F., & Peretto, I. (2022). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. ACS Medicinal Chemistry Letters. [Link]

  • Toon, J. R., & Torday, J. S. (2017). The Significance of Chirality in Drug Design and Development. Molecules, 22(9), 1437. [Link]

  • Scafuri, B., & Marabello, D. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(21), 7350. [Link]

  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecular Diversity, 8(2), 107-115. [Link]

  • Das, S., & Mondal, P. (2023). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 13(45), 31653-31666. [Link]

  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecular Diversity, 8(2), 107-115. [Link]

  • Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]

  • Wikipedia. (n.d.). Chiral drugs. In Wikipedia. Retrieved March 21, 2026, from [Link]

  • Chiralpedia. (2023). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Chiralpedia. [Link]

  • LibreTexts Chemistry. (2021). 5.13: Chemistry Matters—Chiral Drugs. LibreTexts. [Link]

  • Davies, N. M., & Teng, X. W. (2024). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. [Link]

  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

  • Thomas, C. (2016). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 40(3). [Link]

  • Pure Synth. (2023). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. [Link]

  • Niculescu, A.-G., et al. (2022). Chiral Switch: Between Therapeutical Benefit and Marketing Strategy. Applied Sciences, 12(4), 2099. [Link]

  • DrugPatentWatch. (2024). Analyzing the Chiral Switch: When Incremental Chemistry Becomes a Multi-Billion Dollar Patent Extension. DrugPatentWatch. [Link]

  • Sharma, S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. [Link]

  • Chiralpedia. (2024). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiralpedia. [Link]

  • Guo, J., et al. (2001). Spectroscopic Methods for Determining Enantiomeric Purity and Absolute Configuration in Chiral Pharmaceutical Molecules. Current Medicinal Chemistry, 8(14), 1779-1790. [Link]

  • IJzerman, A. P. (2003). Stereoselectivity of drug-receptor interactions. IDrugs, 6(1), 43-56. [Link]

  • Shayanfar, A., & Ghavimi, H. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm, 25(41), 5899-5915. [Link]

  • Ihara, M., & Fukumoto, K. (1994). Asymmetric Construction of Versatile Chiral Building Blocks for the Efficient Syntheses of Natural Products. Journal of Synthetic Organic Chemistry, Japan, 52(1), 14-25. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). 3.1. Determination of Enantiomeric Purity by Direct Methods. In Stereochemistry of Organic Compounds (pp. 215-246). John Wiley & Sons. [Link]

  • Kulkarni, A. A., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 70(4), 484-488. [Link]

  • University of Washington. (2019). Lecture 3: Stereochemistry and drugs. [Link]

  • Abdi, A. (2021). Asymmetric Synthesis of Axially Chiral Compounds. Journal of Organic and Inorganic Chemistry, 7(5), 209. [Link]

  • Unknown. (n.d.). Stereochemical Aspects in Drug Receptor Interaction. [Link]

  • Chiralpedia. (2023). Part 4: Stereochemistry in Drug Action and Pharmacology. Chiralpedia. [Link]

  • Davies, N. M., & Teng, X. W. (2024). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. [Link]

  • Torday, J. S. (2017). Regulatory Considerations in Drug Development of Stereoisomers. ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). 19.4: Enantiomeric Purity. LibreTexts. [Link]

  • Absorption Systems. (2018). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. Absorption Systems. [Link]

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Exploratory

Decoding the Four-Membered Ring: Comprehensive Spectroscopic Elucidation (NMR, MS, IR) of Novel Azetidine Derivatives

Executive Summary In contemporary medicinal chemistry, the transition from planar aromatic systems to sp³-rich, three-dimensional scaffolds is a fundamental strategy to improve pharmacokinetic profiles and reduce clinica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the transition from planar aromatic systems to sp³-rich, three-dimensional scaffolds is a fundamental strategy to improve pharmacokinetic profiles and reduce clinical attrition. This paradigm, famously termed the , has elevated azetidines—highly strained, four-membered nitrogenous heterocycles—to the status of privileged scaffolds[1]. However, the inherent ring strain (~26 kcal/mol) that makes azetidines biologically valuable also dictates unique physicochemical behaviors. This whitepaper provides an authoritative, in-depth guide to the structural elucidation of novel azetidine derivatives using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Analytical Workflow for Azetidine Elucidation

To ensure scientific integrity and absolute structural confidence, researchers must adopt a multi-modal spectroscopic approach. The high ring strain alters orbital hybridization, directly impacting coupling constants, fragmentation pathways, and vibrational modes.

AnalyticalWorkflow A Novel Azetidine Derivative B NMR Spectroscopy (1H, 13C, 2D) A->B C Mass Spectrometry (ESI-HRMS, CID) A->C D IR Spectroscopy (FT-IR) A->D E Stereochemistry & Ring Strain (J-coupling) B->E F Exact Mass & Fragmentation Pattern C->F G Vibrational Modes & Functional Groups D->G H Comprehensive Structural Elucidation E->H F->H G->H

Caption: Logical workflow for the comprehensive structural elucidation of azetidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Ring Strain on NMR Parameters

The geometry of the azetidine ring forces the internal C-C-C and C-N-C bond angles to compress to approximately 90°. To accommodate this, the carbon atoms utilize orbitals with higher p-character for the ring bonds, which conversely forces higher s-character into the exocyclic C-H bonds. This increased s-character directly increases the one-bond carbon-proton coupling constants ( 1JCH​ ) and alters the chemical shifts compared to unstrained aliphatic amines. Furthermore, the rigid puckering of the ring results in distinct geminal ( Jgem​ ) and vicinal ( 3JHH​ ) coupling constants. For instance, methylene protons in the azetidine ring typically display a diagnostic Jgem​ of ~7.5 Hz[2].

Table 1: Typical NMR Parameters for Azetidine Rings
Nucleus / PositionTypical Chemical Shift (δ, ppm)Diagnostic Coupling Constants (J, Hz)Structural Implication
¹H (C2 / C4) 3.50 – 4.50 ppm Jgem​≈7.5 HzDiastereotopic nature indicates ring substitution or chiral centers[2].
¹H (C3) 2.00 – 3.00 ppm 3Jcis​≈7−9 Hz; 3Jtrans​≈2−5 HzDifferentiates relative stereochemistry of substituents.
¹³C (C2 / C4) 45.0 – 60.0 ppm 1JCH​≈135−145 HzDownfield shift due to electronegative nitrogen and strain.
¹³C (C3) 15.0 – 30.0 ppm 1JCH​≈130−140 HzHighly dependent on C3 substitution (e.g., spirocyclic vs. mono-substituted).
Protocol 1: High-Resolution 2D NMR Workflow for Stereochemical Elucidation

Objective: Determine the relative stereochemistry of poly-substituted azetidines using a self-validating 2D NMR system.

  • Sample Preparation: Dissolve 5–10 mg of the azetidine derivative in 600 µL of a high-purity deuterated solvent (e.g., CDCl₃).

    • Self-Validation Step: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard. This ensures chemical shifts are calibrated exactly to 0.00 ppm, preventing solvent-temperature drift artifacts.

  • 1D Acquisition & Spin-System Mapping: Acquire standard ¹H and ¹³C{¹H} spectra. Extract the Jgem​ for the C2/C4 methylene protons to confirm the integrity of the 4-membered ring[2].

  • 2D COSY/HSQC Integration: Run ¹H-¹H COSY to map the C2-C3-C4 connectivity. Use ¹H-¹³C HSQC to resolve overlapping diastereotopic protons by correlating them to their respective carbons.

  • NOESY/ROESY Setup:

    • Causality: The compact nature of the azetidine ring means protons are held at fixed, close distances. A shorter mixing time ( τm​ ) prevents spin diffusion (magnetization transferring across multiple protons, yielding false positives).

    • Action: Set τm​ to 300–400 ms.

  • Stereochemical Assignment: Analyze the cross-peaks. Strong NOE cross-peaks between vicinal protons on C2 and C3 definitively indicate a cis relationship, whereas weak or absent cross-peaks suggest a trans configuration.

Mass Spectrometry (MS) and Fragmentation Mechanics

The "Azetidine Effect" in Fragmentation

Under Collision-Induced Dissociation (CID), the azetidine ring acts as a thermodynamic spring. The input of collision energy readily overcomes the activation barrier for ring-opening, relieving the ~26 kcal/mol of strain. In peptide chemistry, azetidine-2-carboxylic acid (Aze) induces a specific fragmentation behavior akin to the , driving selective cleavage of the amide bond N-terminal to the Aze residue due to the increased basicity of the prolyl-like amide site[3].

MS_Fragmentation M Protonated Azetidine [M+H]+ R Ring Opening (CID / Energy) M->R F1 Loss of Neutral Alkene (e.g., C2H4) R->F1 F2 Imine Cation Formation R->F2 F3 Peptide Cleavage (Aze-effect) R->F3

Caption: Collision-induced dissociation (CID) fragmentation pathways of protonated azetidines.

Table 2: Diagnostic MS Fragmentation Patterns
Precursor IonCollision EnergyMajor Fragment Ions (m/z)Mechanistic Origin
[M+H]⁺ Low (10-20 eV)[M+H - 28]⁺Loss of neutral ethylene (C₂H₄) via retro-[2+2] ring opening.
[M+H]⁺ Medium (20-40 eV)m/z 30 (or substituted equiv.)Formation of the stable imine cation [CH₂=NH₂]⁺.
Aze-Peptide VariableEnhanced y-ionsSelective cleavage N-terminal to the azetidine ring[3].
Protocol 2: Affinity Mass Spectrometry-Based Fragment Screening

Objective: Identify novel azetidine-based fragments binding to therapeutic targets (e.g., GPCRs) using high-resolution MS[4].

  • Target Immobilization: Immobilize the purified target protein on affinity resin (e.g., Ni-NTA for His-tagged proteins).

    • Self-Validation Step: Prepare a parallel set of control beads lacking the target protein to explicitly subtract non-specific matrix binding during data processing[4].

  • Library Incubation: Incubate the beads with a pooled library of azetidine fragments (up to 20,000 compounds) at 4 °C for 1 hour to achieve thermodynamic equilibrium.

  • Washing: Wash with cold buffer to remove unbound fragments. Causality: The rigid 3D vectors of azetidines often result in high-affinity binding kinetics (slow off-rates), allowing them to survive stringent wash steps[4].

  • Elution: Denature the protein complex using 100% methanol to release the bound azetidine fragments. Dry completely in a speed vacuum.

  • LC-HRMS Reconstitution & Analysis: Reconstitute the sample in 50% methanol. Causality: 50% methanol perfectly balances the solubility of polar azetidine cores and lipophilic substituents while matching the initial mobile phase of reverse-phase LC to prevent peak broadening. Inject into a UPLC coupled to a Time-of-Flight (TOF) mass spectrometer operating in positive ESI mode[4].

Infrared (IR) Spectroscopy: Vibrational Signatures of Ring Strain

IR spectroscopy provides a rapid, non-destructive orthogonal confirmation of the azetidine core. The constrained geometry alters the force constants of the bonds, shifting normal stretching frequencies. Advanced techniques, such as matrix isolation IR combined with Density Functional Theory (DFT), are often required to assign the fundamental molecular vibrations of highly substituted or energetic derivatives (e.g.,)[5].

Table 3: Characteristic IR Wavenumbers for Azetidine Derivatives
Vibrational ModeWavenumber Range (cm⁻¹)Intensity / ShapeNotes
N-H Stretch 3300 – 3400 cm⁻¹Medium, SharpOnly present in secondary azetidines.
C-H Stretch (Ring) 2900 – 3000 cm⁻¹Weak to MediumShifted slightly higher than standard alkanes due to increased s-character[5].
C-N Stretch 1100 – 1200 cm⁻¹StrongCoupled with ring breathing modes; highly diagnostic.
Ring Deformation 900 – 1000 cm⁻¹MediumRepresents the "puckering" vibration of the strained ring.

Conclusion

The successful integration of azetidines into drug discovery pipelines relies heavily on precise structural elucidation. By understanding the causality behind their spectroscopic behavior—specifically how ring strain alters orbital hybridization in NMR, drives retro-[2+2] fragmentation in MS, and shifts force constants in IR—researchers can confidently validate the stereochemistry and integrity of these privileged "Escape from Flatland" scaffolds.

References

  • Title : Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Source : Journal of Medicinal Chemistry (2009). URL : [Link]

  • Title : Affinity Mass Spectrometry-Based Fragment Screening Identified a New Negative Allosteric Modulator of the Adenosine A2A Receptor Targeting the Sodium Ion Pocket. Source : ACS Chemical Biology (2021). URL : [Link]

  • Title : Vibrational Analysis of 1,3,3-Trinitroazetidine Using Matrix Isolation Infrared Spectroscopy and Quantum Chemical Calculations. Source : The Journal of Physical Chemistry A (1999). URL : [Link]

  • Title : Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". Source : Journal of the American Society for Mass Spectrometry (2014). URL : [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Deployment of tert-Butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate in Modern Drug Discovery

Introduction: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is a perpetua...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is a perpetual endeavor. Among the various heterocyclic scaffolds, four-membered nitrogen-containing rings, specifically azetidines, have garnered significant attention.[1][2] Their inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity to biological targets and improve physicochemical properties such as solubility and metabolic stability. This guide focuses on a particularly valuable chiral building block: tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate . The strategic incorporation of this moiety has proven instrumental in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors.

The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the azetidine nitrogen under a wide range of synthetic conditions, yet it is readily cleaved under mild acidic conditions, providing a versatile handle for late-stage functionalization. The chiral (1R)-1-aminoethyl substituent at the 3-position introduces a key stereocenter and a primary amine that serves as a crucial point of attachment for pharmacophoric elements, enabling specific interactions within the binding sites of target proteins.

Core Applications in Drug Discovery: A Focus on Kinase Inhibition

The unique structural features of tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate make it an exceptionally useful building block for the synthesis of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and autoimmune disorders.[3]

Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of non-receptor tyrosine kinases is a critical component of the JAK-STAT signaling pathway, which is central to the inflammatory response.[4][5] Several patents disclose the use of 3-aminoazetidine derivatives as key structural components in the design of novel JAK inhibitors.[1][4][5] The azetidine core often serves as a central scaffold, with the amino group providing a vector for substitution with moieties that interact with specific residues in the kinase active site. The constrained nature of the azetidine ring helps to pre-organize the substituents in a favorable conformation for binding, thereby enhancing potency and selectivity.

For instance, in the design of JAK1 inhibitors, the chiral aminoethyl side chain of our title compound can be acylated with a heterocyclic carboxylic acid to introduce a key pharmacophore that occupies the hinge-binding region of the kinase. The azetidine ring itself can be further functionalized after deprotection of the Boc group, for example, by sulfonylation, to modulate solubility and other pharmacokinetic properties.

Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is another non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. The incorporation of chiral 3-aminoazetidine derivatives has been a successful strategy in the development of potent and selective BTK inhibitors. The primary amine of tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate can be utilized to form a covalent bond with a cysteine residue in the active site of BTK, leading to irreversible inhibition. Alternatively, it can be functionalized to introduce groups that form key hydrogen bond interactions within the ATP-binding pocket.

Physicochemical Properties

The physicochemical properties of a building block are critical for its successful application in drug discovery. The introduction of the Boc group significantly impacts the properties of the parent amine, generally increasing its lipophilicity and solubility in organic solvents.

PropertyRepresentative ValueSource
Molecular Formula C₁₀H₂₀N₂O₂Supplier Data
Molecular Weight 200.28 g/mol Supplier Data
Appearance Colorless to pale yellow oilSupplier Data
Boiling Point Not determined-
Solubility Soluble in most common organic solvents (e.g., DCM, THF, EtOAc, MeOH)
Stability Stable under standard laboratory conditions. Sensitive to strong acids.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and derivatization of tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate.

Protocol 1: Synthesis of tert-Butyl 3-acetylazetidine-1-carboxylate (Precursor)

This protocol describes the synthesis of the key ketone precursor required for the subsequent asymmetric reductive amination. The synthesis starts from the commercially available tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

Workflow Diagram:

start tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate reagents Oxalyl Chloride, DMSO, Triethylamine (Swern Oxidation) start->reagents 1. product tert-Butyl 3-acetylazetidine-1-carboxylate reagents->product 2. ketone tert-Butyl 3-acetylazetidine-1-carboxylate reagents 1. Chiral Amine or Ammonia Source + Chiral Catalyst 2. Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) ketone->reagents 1. product tert-Butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate reagents->product 2. amine tert-Butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate reagents Carboxylic Acid (R-COOH) Coupling Reagent (e.g., HATU, HOBt/EDC) Base (e.g., DIPEA) amine->reagents 1. product Amide Product reagents->product 2.

Sources

Application

Application as a Key Building Block for Kinase Inhibitors: A Technical Guide for Drug Discovery

Introduction: The Central Role of Kinases and the Rise of Targeted Inhibition Protein kinases, enzymes that catalyze the transfer of a phosphate group from ATP to substrate proteins, are fundamental regulators of nearly...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Kinases and the Rise of Targeted Inhibition

Protein kinases, enzymes that catalyze the transfer of a phosphate group from ATP to substrate proteins, are fundamental regulators of nearly all cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets in modern medicine.[2][3] The advent of small molecule kinase inhibitors (SMKIs) has revolutionized cancer therapy, shifting the paradigm from cytotoxic chemotherapy to precision oncology.[4] Since the landmark approval of imatinib in 2001, the number of FDA-approved SMKIs has grown to over 80, a testament to the success of this therapeutic strategy.[5][6]

The design and synthesis of effective kinase inhibitors are complex endeavors, heavily reliant on the principles of medicinal chemistry and a deep understanding of the structure-activity relationship (SAR). At the heart of this process lies the strategic selection and utilization of key chemical building blocks and scaffolds. These molecular frameworks provide the foundation for constructing potent, selective, and drug-like kinase inhibitors. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the application of these key building blocks, from fundamental design principles to practical experimental protocols.

I. The Kinase ATP-Binding Site: The Primary Battlefield

The vast majority of clinically successful kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase domain.[7] This pocket can be conceptually divided into several key regions that are exploited by inhibitor scaffolds. Understanding this micro-environment is paramount to the rational design of effective inhibitors.

  • Hinge Region: This flexible loop connects the N- and C-terminal lobes of the kinase domain and forms critical hydrogen bond interactions with the adenine ring of ATP.[8] Consequently, a core design principle for ATP-competitive inhibitors is the incorporation of a heterocyclic scaffold that can mimic these hydrogen bonding interactions.

  • Hydrophobic Pockets: Adjacent to the adenine-binding region are several hydrophobic pockets. Inhibitor design strategies often involve extending the core scaffold with lipophilic moieties to occupy these pockets, thereby enhancing binding affinity and selectivity.

  • Ribose and Phosphate Binding Regions: These areas, occupied by the ribose and phosphate groups of ATP, are more solvent-exposed and offer opportunities for tailoring the physicochemical properties of the inhibitor, such as solubility.

II. Privileged Scaffolds: The Architectural Foundation of Kinase Inhibitors

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. In the context of kinase inhibitors, several heterocyclic scaffolds have emerged as particularly effective due to their ability to engage the hinge region and serve as a versatile platform for further chemical modification.

Privileged ScaffoldKey Features & Rationale for UseRepresentative Kinase Inhibitor(s)
Quinazoline A highly versatile scaffold known for forming one or two hydrogen bonds with the kinase hinge. Its bicyclic nature provides a rigid core for presenting substituents into adjacent pockets.[9]Gefitinib, Erlotinib, Lapatinib
Pyrimidine A bioisostere of the purine ring of ATP, capable of forming key hydrogen bonds with the hinge. Its smaller size allows for diverse substitution patterns.Imatinib, Dasatinib
Indole/Azaindole These scaffolds can act as hinge binders and their inherent structural features can be exploited to achieve high selectivity. 7-Azaindole is a particularly versatile scaffold.[10]Sunitinib, Axitinib
Pyrazolo[3,4-d]pyrimidine A common scaffold in inhibitors targeting a range of kinases including PI3Ks and Src.[11]Ribociclib

The choice of a core scaffold is a critical first step in the design of a kinase inhibitor. It dictates the fundamental binding mode and provides the anchor from which to build potency and selectivity.

III. Medicinal Chemistry Strategies: From Building Blocks to Clinical Candidates

The journey from a simple building block to a clinical candidate involves a multifaceted optimization process. The following medicinal chemistry strategies are central to this endeavor:

A. Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)
  • SBDD: This approach leverages the three-dimensional structural information of the target kinase, often obtained from X-ray crystallography or cryo-electron microscopy.[1] By visualizing how a lead compound binds to the active site, medicinal chemists can rationally design modifications to improve its affinity and selectivity.

  • LBDD: In the absence of a target structure, LBDD methods are employed. These strategies, which include pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis, are based on the principle that molecules with similar structures are likely to have similar biological activities.[1]

B. Bioisosteric Replacement: Fine-Tuning Molecular Properties

Bioisosterism is the substitution of a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of enhancing the drug's efficacy, reducing toxicity, or improving its pharmacokinetic profile.[12] This is a powerful tool in kinase inhibitor design.

  • Classical Bioisosteres: These involve the replacement of an atom or group with another that has the same valency and similar size. For example, replacing a hydroxyl group with an amine.

  • Non-Classical Bioisosteres: These are functional groups that do not have the same number of atoms but produce a similar biological effect. A common example is the replacement of a carboxylic acid group with a tetrazole to improve metabolic stability and cell permeability.[13]

C. Fragment-Based Drug Discovery (FBDD)

FBDD has emerged as a powerful strategy for identifying novel starting points for drug discovery.[10] This approach involves screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind to the target kinase. These weakly binding fragments are then optimized and linked together to generate more potent lead compounds.[14]

D. Covalent Inhibition: Forging a Lasting Bond

Covalent inhibitors form an irreversible bond with a specific amino acid residue in the target protein, typically a cysteine.[15][16] This strategy offers several advantages, including prolonged duration of action and the ability to overcome high intracellular ATP concentrations.[10] A common building block for covalent inhibitors is an acrylamide group, which acts as a Michael acceptor for the thiol group of a cysteine residue.[15]

E. Allosteric Inhibition: Targeting Beyond the ATP Pocket

Allosteric inhibitors bind to a site on the kinase that is distinct from the ATP-binding pocket.[17][18] This can lead to higher selectivity, as allosteric sites are generally less conserved across the kinome.[11] The discovery of allosteric inhibitors often requires different screening strategies than those used for ATP-competitive inhibitors.

IV. Experimental Protocols: A Guide to Kinase Inhibitor Characterization

The following protocols provide a framework for the in vitro characterization of kinase inhibitors. These are designed to be self-validating by including appropriate controls and orthogonal assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of a purified kinase.

Principle: A kinase, its specific substrate (peptide or protein), and ATP are incubated in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute the recombinant kinase enzyme to the desired concentration in an appropriate kinase assay buffer.

    • Prepare a solution containing the substrate and ATP. The concentration of ATP should be at or near its Km for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Assay Procedure:

    • Perform serial dilutions of the test compound in the assay buffer.

    • Add the diluted test compound to a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the diluted kinase enzyme to each well and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the reaction for a specified time at the optimal temperature for the kinase.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate. Common detection methods include:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that specifically recognize the phosphorylated substrate.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation:

  • Run the assay with a known reference inhibitor for the target kinase to validate the assay performance.

  • Confirm the linearity of the kinase reaction with respect to time and enzyme concentration.

Protocol 2: Cellular Target Engagement Assay

This assay determines whether the inhibitor can bind to its target kinase within a cellular context.

Principle: Cell-based assays are crucial to confirm that an inhibitor can cross the cell membrane and engage its target in a more physiologically relevant environment.

Methodology (Example using Western Blotting):

  • Cell Culture and Treatment:

    • Culture a cell line that expresses the target kinase.

    • Treat the cells with varying concentrations of the inhibitor for a specified period. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of a known downstream substrate of the target kinase.

    • Also, probe with an antibody against the total amount of the downstream substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Incubate with an appropriate secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated substrate, total substrate, and loading control.

    • Normalize the phosphorylated substrate signal to the total substrate signal and the loading control.

    • Determine the concentration-dependent decrease in the phosphorylation of the downstream substrate to assess the inhibitor's cellular potency.

Self-Validation:

  • Use a well-characterized inhibitor as a positive control.

  • Confirm that the inhibitor does not affect the total protein levels of the target kinase or its downstream substrate.

V. Visualizing the Concepts: Diagrams and Workflows

Kinase Inhibitor Design Workflow

G cluster_0 Discovery Phase cluster_1 Optimization Phase Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS FBDD Fragment-Based Drug Discovery (FBDD) Target_ID->FBDD Hit_ID Hit Identification HTS->Hit_ID FBDD->Hit_ID Lead_Gen Hit-to-Lead Generation Hit_ID->Lead_Gen SBDD Structure-Based Drug Design (SBDD) Lead_Gen->SBDD LBDD Ligand-Based Drug Design (LBDD) Lead_Gen->LBDD Lead_Opt Lead Optimization (SAR, ADME/Tox) SBDD->Lead_Opt LBDD->Lead_Opt Candidate Candidate Selection Lead_Opt->Candidate

Caption: A generalized workflow for kinase inhibitor drug discovery.

Types of Kinase Inhibitors

G cluster_atp Bind in ATP Pocket cluster_allo Bind Outside ATP Pocket Kinase Inhibitors Kinase Inhibitors ATP-Competitive ATP-Competitive Kinase Inhibitors->ATP-Competitive Allosteric Allosteric Kinase Inhibitors->Allosteric Covalent Covalent ATP-Competitive->Covalent can also be Type I Type I (DFG-in) ATP-Competitive->Type I Type II Type II (DFG-out) ATP-Competitive->Type II

Caption: Classification of small molecule kinase inhibitors.

VI. Conclusion: The Future of Kinase Inhibitor Design

The field of kinase inhibitor discovery continues to evolve at a rapid pace. While the ATP-binding site remains a primary focus, novel strategies such as targeting allosteric sites and developing covalent inhibitors are gaining prominence.[17][19] Furthermore, the integration of computational methods, including artificial intelligence and machine learning, is accelerating the design and optimization of new kinase inhibitors.[20] A deep understanding of the key building blocks, medicinal chemistry principles, and robust experimental validation will continue to be the cornerstones of success in developing the next generation of targeted therapies.

VII. References

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - ACS Publications. (n.d.). ACS Publications. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC. (n.d.). NCBI. [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design - BIOCEV. (n.d.). BIOCEV. [Link]

  • Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances - ResearchGate. (2025, February 5). ResearchGate. [Link]

  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025, May 10). Preprints.org. [Link]

  • Exploring the Scaffold Universe of Kinase Inhibitors | Journal of Medicinal Chemistry. (n.d.). ACS Publications. [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - MDPI. (2023, September 11). MDPI. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC. (n.d.). NCBI. [Link]

  • Kinase inhibitor selectivity and design — Chodera lab // MSKCC. (2016, November 15). Chodera lab // MSKCC. [Link]

  • Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. (n.d.). Bentham Science. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review | ACS Omega. (2024, January 19). ACS Publications. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Reaction Biology. [Link]

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed. (2020, October 8). PubMed. [Link]

  • Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. (2025, February 3). Fortune Journals. [Link]

  • Development of a Synthesis of Kinase Inhibitor AKN028 - ACS Publications. (2018, September 17). ACS Publications. [Link]

  • An Allosteric Inhibitor Scaffold Targeting the PIF-Pocket of Atypical Protein Kinase C Isoforms | ACS Chemical Biology - ACS Publications. (2017, January 3). ACS Publications. [Link]

  • An Allosteric Inhibitor Scaffold Targeting the PIF-Pocket of Atypical Protein Kinase C Isoforms - PubMed. (2017, February 17). PubMed. [Link]

  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC. (2017, September 19). NCBI. [Link]

  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applications - MDPI. (n.d.). MDPI. [Link]

  • Design, synthesis and characterization of “clickable” 4-anilinoquinazoline kinase inhibitors - RSC Publishing. (2008, April 16). Royal Society of Chemistry. [Link]

  • Diverse Heterocyclic Scaffolds as Allosteric Inhibitors of AKT - ACS Publications. (2012, January 16). ACS Publications. [Link]

  • Recent advances in the development of covalent inhibitors - PMC. (n.d.). NCBI. [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv.org. (2023, March 20). bioRxiv. [Link]

  • Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. (2024, October 27). SpringerLink. [Link]

  • Covalent Inhibitor Building Blocks - Helen Frankenthaler Foundation. (n.d.). Helen Frankenthaler Foundation. [Link]

  • Use of a hinge-directed scaffold for the development of selective kinase inhibitors. (n.d.). ResearchGate. [Link]

  • (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022, May 2). ResearchGate. [Link]

  • Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics. (2009, March 19). Cambridge University Press. [Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - ACS Publications. (2021, September 29). ACS Publications. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. (n.d.). NCBI. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). ResearchGate. [Link]

  • Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - ACS Publications. (2023, October 16). ACS Publications. [Link]

  • Allosteric small-molecule kinase inhibitors - CORE. (2017, December 21). CORE. [Link]

  • Kinase Inhibitors - Cambridge MedChem Consulting. (n.d.). Cambridge MedChem Consulting. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. (n.d.). NCBI. [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres - Open Access Journals. (2022, December 30). Open Access Journals. [Link]

  • Bioisosteres v2 - Recent Trends and Tactics | Baran Lab. (2020, November 14). Baran Lab. [Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery | JACS Au - ACS Publications. (2025, November 12). ACS Publications. [Link]

  • Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors - MDPI. (2026, February 12). MDPI. [Link]

  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments - ACS Publications. (2021, November 18). ACS Publications. [Link]

  • Natural Product-like Fragments Unlock Novel Chemotypes for a Kinase Target Exploring Options beyond the Flatland - PMC. (n.d.). NCBI. [Link]

  • KinFragLib: Exploring the Kinase Inhibitor Space Using Subpocket-Focused Fragmentation and Recombination | Journal of Chemical Information and Modeling. (2020, March 3). ACS Publications. [Link]

  • Current kinase inhibitors cover a tiny fraction of fragment space - ResearchGate. (n.d.). ResearchGate. [Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC. (n.d.). NCBI. [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC. (2025, June 21). NCBI. [Link]

Sources

Method

Introduction: The Azetidine Moiety and the Challenge of N-Boc Deprotection

An Application Guide to the Acid-Mediated N-Boc Deprotection of 3-Substituted Azetidines For Researchers, Scientists, and Drug Development Professionals Azetidines, four-membered saturated nitrogen heterocycles, are incr...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Acid-Mediated N-Boc Deprotection of 3-Substituted Azetidines

For Researchers, Scientists, and Drug Development Professionals

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly utilized as valuable structural motifs in medicinal chemistry.[1][2] Their rigid, three-dimensional framework can confer favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, making them attractive building blocks for novel therapeutics.[1] In the multi-step synthesis of complex molecules containing this scaffold, the protection of the azetidine nitrogen is paramount. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups employed for this purpose due to its stability under a wide range of synthetic conditions and its facile removal under acidic treatment.[3]

However, the deprotection of N-Boc-azetidines is not always trivial. The inherent ring strain of the azetidine core makes it susceptible to undesired side reactions, particularly acid-mediated ring-opening, which can compromise the yield and purity of the desired product.[1] The nature of the substituent at the 3-position of the azetidine ring can further modulate its stability and reactivity, adding another layer of complexity to the deprotection step.

This application note provides a comprehensive guide to the N-Boc deprotection of 3-substituted azetidines. It details the underlying mechanism, compares common acidic protocols, offers detailed experimental procedures, and provides troubleshooting guidance to help researchers navigate the specific challenges associated with this transformation.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the N-Boc group proceeds via a well-established acid-catalyzed E1 elimination mechanism.[4][5] Understanding this pathway is crucial for optimizing reaction conditions and minimizing side-product formation.

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl). This initial step activates the carbamate for cleavage.

  • Formation of a tert-butyl Cation: The protonated intermediate is unstable and collapses, leading to the cleavage of the C-O bond and the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[4][5]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas.[4] This irreversible step drives the reaction to completion.

  • Amine Salt Formation: The newly liberated azetidine nitrogen is protonated by the excess acid in the medium, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride).

Boc_Deprotection_Mechanism cluster_0 Mechanism Steps Start N-Boc Azetidine Protonated Protonated Carbamate Start->Protonated + H+ CarbamicAcid Carbamic Acid Intermediate + tert-butyl cation Protonated->CarbamicAcid C-O Cleavage FinalSalt Azetidine Salt + CO2 CarbamicAcid->FinalSalt Decarboxylation Deprotection_Workflow cluster_workflow Experimental Workflow cluster_salt Salt Isolation cluster_free_amine Free Amine Isolation Start N-Boc Azetidine in Solvent AddAcid Add Acid (TFA or HCl) Start->AddAcid StirMonitor Stir & Monitor (TLC / LC-MS) AddAcid->StirMonitor Concentrate Concentrate in vacuo StirMonitor->Concentrate WorkupChoice Desired Product? Concentrate->WorkupChoice Triturate Triturate / Precipitate with Diethyl Ether WorkupChoice->Triturate Amine Salt Dissolve Dissolve in Organic Solvent WorkupChoice->Dissolve Free Amine Filter Filter & Dry Triturate->Filter SaltProduct Azetidine Salt (HCl or TFA) Filter->SaltProduct Neutralize Wash with aq. NaHCO₃ Dissolve->Neutralize ExtractDry Extract, Dry & Concentrate Neutralize->ExtractDry AmineProduct Free Azetidine ExtractDry->AmineProduct

Sources

Application

Application Note & Protocol: A Scalable, Gram-Scale Synthesis of tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate

Abstract This document provides a comprehensive, field-tested guide for the gram-scale synthesis of the chiral building block, tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate. Azetidine motifs are increasingly vi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested guide for the gram-scale synthesis of the chiral building block, tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate. Azetidine motifs are increasingly vital in modern drug discovery, valued for their ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1][2][3] The target molecule, a key intermediate for various therapeutic agents, presents synthetic challenges related to the inherent strain of the four-membered ring and the critical need for precise stereochemical control.[3][4] This guide details a robust and scalable synthetic strategy commencing from commercially available N-Boc-3-azetidinone. The core methodology involves a Wittig-type olefination, followed by a stereoselective reduction and subsequent conversion to a racemic amine. The pivotal step, the isolation of the desired (R)-enantiomer, is achieved through classical diastereomeric salt resolution, a technique well-suited for large-scale production due to its cost-effectiveness and operational simplicity.[][6] Each protocol is accompanied by in-depth scientific rationale, process controls, and characterization data to ensure reproducibility and high fidelity.

Synthetic Strategy and Rationale

The successful gram-scale production of a chiral amine requires a strategy that is not only high-yielding but also economically viable and technically straightforward. The chosen pathway is a multi-step synthesis followed by a classical resolution, which avoids expensive chiral catalysts or complex asymmetric induction steps that can be difficult to scale.

1.1. Retrosynthetic Analysis

The retrosynthesis begins by disconnecting the target molecule at the chiral center. The primary amine is identified as the key functional group for resolution. This leads back to a racemic amine, which can be synthesized from a ketone precursor via reductive amination. The ketone itself is derived from N-Boc-3-azetidinone through the introduction of a methyl group, commonly achieved via a Wittig reaction.

G Target Target Molecule tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate Resolution Chiral Resolution (Diastereomeric Salt Formation) Target->Resolution RacemicAmine Racemic Amine tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate Resolution->RacemicAmine ReductiveAmination Reductive Amination RacemicAmine->ReductiveAmination Ketone Key Ketone Intermediate tert-butyl 3-acetylazetidine-1-carboxylate ReductiveAmination->Ketone Wittig Wittig Reaction Ketone->Wittig StartingMaterial Starting Material tert-butyl 3-oxoazetidine-1-carboxylate Wittig->StartingMaterial G cluster_0 Resolution Workflow RacemicAmine Racemic Amine (R/S) in Hot Solvent AddAcid Add L-(+)-Tartaric Acid RacemicAmine->AddAcid Cool Slow Cooling & Crystallization AddAcid->Cool Filter Filtration Cool->Filter Salt Solid: Diastereomeric Salt (e.g., (R)-Amine : L-Tartrate) Filter->Salt Less Soluble Liquor Mother Liquor: Enriched in (S)-Amine Salt Filter->Liquor More Soluble Liberate Basification (e.g., NaOH aq.) Salt->Liberate Extract Extraction Liberate->Extract FinalProduct Pure (R)-Amine Extract->FinalProduct

Sources

Method

Advanced Methodologies in the Synthesis of PROTAC Linkers and Degraders: A Direct-to-Biology (D2B) Application Guide

Architectural Rationale: The Anatomy of a PROTAC Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from traditional target inhibition to target degradation. These heterobifunctio...

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Author: BenchChem Technical Support Team. Date: March 2026

Architectural Rationale: The Anatomy of a PROTAC

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from traditional target inhibition to target degradation. These heterobifunctional molecules hijack the cell's ubiquitin-proteasome system (UPS) to selectively degrade a Protein of Interest (POI)[1]. A PROTAC consists of three critical domains: a POI-binding ligand, an E3 ubiquitin ligase-recruiting ligand (e.g., CRBN or VHL binders), and a chemical linker connecting the two.

The Causality of Linker Design: The linker is not merely a passive structural tether; it is the primary driver of ternary complex (POI-PROTAC-E3) stability. The length and physicochemical composition (e.g., rigid alkynes, flexible PEGs, or aliphatic chains) directly dictate the entropic penalty of folding[2]. If a linker is too short, severe steric clashing between the POI and the E3 ligase prevents proximity-induced ubiquitination. Conversely, an excessively long linker increases the entropic cost of complex formation, reduces the effective molarity of the ligase relative to the POI, and severely compromises cellular permeability and oral bioavailability.

Mechanism PROTAC PROTAC Molecule Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Proximity Proteasome 26S Proteasome Ub->Proteasome Degradation Degraded POI Proteasome->Degradation Cleavage

Figure 1: PROTAC mechanism of action and ternary complex formation.

The Paradigm Shift: Nanoscale Direct-to-Biology (D2B) Synthesis

Historically, PROTAC discovery required macroscale synthesis (0.1 mmol) followed by rigorous, time-consuming HPLC purification for hundreds of candidates. Today, the field relies heavily on [3]. In a D2B workflow, PROTACs are synthesized in 384- or 1536-well plates at the nanomole scale (e.g., 5 µL reaction volumes) and dosed directly into cellular degradation assays without prior purification[4].

The Causality of D2B Reaction Selection: For D2B to be viable, the chosen chemical reactions must possess near-perfect atom economy and bio-orthogonality. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and amide coupling are the premier choices[4]. Because these reactions achieve near-quantitative conversion, the crude mixture contains minimal unreacted POI or E3 ligands. This is critical because unreacted monomeric ligands act as competitive inhibitors in the cellular assay, artificially suppressing the apparent degradation efficacy (Dmax) of the synthesized PROTAC.

D2BWorkflow Lib Library of Azides & Alkynes Dispense Acoustic Dispensing (5 µL) Lib->Dispense React Nanoscale CuAAC / Amide Coupling Dispense->React Validate LC-MS Aliquot Validation React->Validate Dose Direct Dosing (No Purification) React->Dose Screen HiBiT Degradation Assay Dose->Screen

Figure 2: Nanoscale Direct-to-Biology (D2B) experimental workflow.

Self-Validating Experimental Protocols

Protocol A: Macroscale Amide Coupling (E3 Ligase-Linker Intermediate)

This protocol outlines the synthesis of a bifunctional intermediate, attaching an E3 ligase binder to a PEG linker.

Mechanistic Rationale: We utilize HATU and DIPEA. HATU is highly efficient for sterically hindered amines (common in VHL binders) because it forms a highly reactive 7-azabenzotriazole active ester. DIPEA is a bulky, non-nucleophilic base that efficiently deprotonates the amine without competing for the activated ester.

  • Reagent Preparation: In an inert atmosphere (N₂), dissolve the amine-functionalized E3 ligase ligand (1.0 equiv) and a bifunctional HOOC-PEGn-Azide linker (1.1 equiv) in anhydrous DMF.

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv).

  • Reaction: Stir at room temperature for 2 hours.

  • Validation (LC-MS): Withdraw a 1 µL aliquot, dilute in 50% ACN/H₂O, and inject into LC-MS. The system is self-validating when the starting amine mass disappears, replaced entirely by the intermediate mass.

  • Purification: Remove solvent under reduced pressure and purify via preparative RP-HPLC (0.1% TFA in Water/Acetonitrile gradient). Lyophilize to yield the azide-functionalized intermediate.

Protocol B: Miniaturized CuAAC for D2B Screening (1536-Well Plate)

This protocol describes the[4] for direct biological screening.

Mechanistic Rationale: Sodium ascorbate is used to reduce Cu(II) to the catalytically active Cu(I) in situ. This continuous reduction cycle prevents the oxidation of Cu(I) in the micro-environment of a 1536-well plate, driving the cycloaddition to completion even at nanomolar concentrations.

  • Stock Preparation: Prepare 50 mM stock solutions of the Alkyne-POI ligand and the Azide-E3-Linker intermediate in anhydrous DMSO. Prepare 60 mM aqueous stocks of CuSO₄·5H₂O and sodium ascorbate[5].

  • Acoustic Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 1.0 equiv of the Alkyne and 1.0 equiv of the Azide into a 1536-well plate (Total volume: 5 µL per well).

  • Catalyst Addition: Dispense 0.1 equiv of CuSO₄ and 0.2 equiv of sodium ascorbate into each well.

  • Incubation: Seal the plate and incubate at room temperature for 12 hours without agitation.

  • Self-Validation (Spiking Control): To ensure assay trustworthiness, run a parallel "spiking control" well containing a known, highly potent purified PROTAC mixed with unreacted monomers. If the degradation signal in this well drops compared to the pure PROTAC alone, it validates that unreacted monomers are causing competitive inhibition, indicating that the CuAAC reaction must be further optimized for conversion[4].

  • Direct Dosing: Dilute the crude 5 µL reaction mixture directly with assay media and dose into the specific reporter cell line (e.g., BRD4-HiBiT cells).

Quantitative Data Synthesis

The following table summarizes expected degradation metrics when comparing PROTACs synthesized via traditional macroscale methods versus crude D2B mixtures. Note that highly optimized D2B reactions yield DC₅₀ values that closely mirror their purified counterparts,[4].

Target ProteinCell LineLinker TopologySynthesis MethodReaction ScaleDC₅₀ (nM)Dₘₐₓ (%)
BRD4 HEK293 (HiBiT)PEG4-TriazoleCuAAC (D2B)5 µL (Crude)15 - 50>95%
BRD4 HEK293 (HiBiT)PEG4-TriazoleCuAAC (Purified)0.1 mmol10 - 35>98%
ERα MCF-7Alkyl-AmideAmide Coupling0.1 mmol10 - 3085 - 90%
TBK1 MM.1SRigid PiperazineS_NAr0.1 mmol50 - 10070 - 85%

Table 1: Comparative degradation metrics of PROTACs across different targets, linker types, and synthesis scales. Data aggregated from comparative D2B validation studies.

References

  • Click. Screen. Degrade. A Miniaturized D2B Workflow for Rapid PROTAC Discovery Source: Journal of Medicinal Chemistry (2026) URL:[Link]

  • Integrated Direct-to-Biology Platform for the Nanoscale Synthesis and Biological Evaluation of PROTACs Source: Journal of Medicinal Chemistry (2023) URL:[Link]

  • Factors to Consider for Synthesis in 1536-Well Plates – An Amide Coupling Case Study for PROTAC Synthesis Source: The Journal of Organic Chemistry (2025) URL:[Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation Source: ACS Medicinal Chemistry Letters (2022) URL:[Link]

Sources

Application

application in creating novel heterocyclic compounds

Application Note: Late-Stage Functionalization of N-Heterocycles via Photoredox-Catalyzed Minisci C-H Alkylation Executive Summary N-heterocycles are ubiquitous structural motifs in over 70% of FDA-approved pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Late-Stage Functionalization of N-Heterocycles via Photoredox-Catalyzed Minisci C-H Alkylation

Executive Summary

N-heterocycles are ubiquitous structural motifs in over 70% of FDA-approved pharmaceuticals. Historically, the derivatization of these complex scaffolds required resource-intensive de novo synthesis, creating a significant bottleneck in the rapid exploration of structure-activity relationships (SAR). Late-Stage Functionalization (LSF) has emerged as a transformative paradigm, empowering medicinal chemists to directly functionalize inert C–H bonds on pre-assembled, complex molecular architectures[1],[2].

This application note details a state-of-the-art protocol for the visible-light photoredox-catalyzed Minisci C–H alkylation of N-heteroarenes. By leveraging mild photocatalytic conditions, this methodology provides a self-validating, highly regioselective, and scalable workflow for drug discovery professionals seeking to rapidly generate novel heterocyclic libraries.

Mechanistic Principles & Causality

The classical Minisci reaction, while powerful, often requires harsh thermal conditions and stoichiometric amounts of toxic, strong oxidants, frequently resulting in poor regioselectivity and unwanted polyalkylation. The modern photoredox-mediated approach circumvents these limitations by operating at room temperature under visible light irradiation, utilizing precisely tuned single-electron transfer (SET) events[3].

Causality of Experimental Choices:

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂): Upon irradiation with blue light, the ground-state ruthenium complex is excited to a long-lived triplet state (*Ru(bpy)₃²⁺). This excited state is a potent SET agent capable of oxidizing the radical precursor under exceptionally mild conditions[4].

  • Radical Precursors (Boronic Acids or Redox-Active Esters): These substrates undergo SET oxidation followed by rapid, irreversible fragmentation (e.g., deboronation or decarboxylation). This fragmentation acts as the thermodynamic driving force to generate a transient, highly nucleophilic alkyl radical (R•)[5],[6].

  • Brønsted Acid Additive (Trifluoroacetic Acid - TFA): The addition of TFA is not merely for solubility; it is a critical electronic modulator. TFA protonates the basic nitrogen of the N-heterocycle, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This renders the heterocycle highly electrophilic, perfectly matching the polarity of the nucleophilic alkyl radical and directing the attack to the most electron-deficient position (typically ortho or para to the nitrogen)[4].

G PC PC (Ground State) PC_star PC* (Excited State) PC->PC_star Visible Light Precursor Radical Precursor PC_star->Precursor SET (Oxidation) Radical Alkyl Radical (R•) Precursor->Radical Fragmentation Heterocycle Protonated N-Heterocycle Radical->Heterocycle Nucleophilic Attack Intermediate Radical Cation Heterocycle->Intermediate C-C Bond Formation Oxidant Oxidant/Regeneration Intermediate->Oxidant SET (Oxidation) Product Alkylated Product Oxidant->PC PC Regeneration Oxidant->Product Rearomatization

Fig 1: Mechanistic cycle of photoredox-mediated Minisci C-H alkylation of N-heteroarenes.

Reaction Optimization & Quantitative Data

To establish a robust and reproducible protocol, reaction parameters must be tightly controlled. The table below summarizes the optimization data for the alkylation of a model N-heterocycle (quinoline) using an alkyl boronic acid precursor. The data demonstrates the absolute necessity of both the photocatalyst and the Brønsted acid for successful conversion.

EntryPhotocatalyst (2 mol%)Acid AdditiveLight SourceAtmosphereYield (%)
1 Ru(bpy)₃Cl₂ TFA (1.0 eq) Blue LED (450 nm) Argon 88%
2NoneTFA (1.0 eq)Blue LED (450 nm)ArgonTrace
3Ru(bpy)₃Cl₂NoneBlue LED (450 nm)Argon14%
4Ru(bpy)₃Cl₂TFA (1.0 eq)Dark (No Light)Argon0%
5Ir(ppy)₃TFA (1.0 eq)Blue LED (450 nm)Argon81%
6Ru(bpy)₃Cl₂TFA (1.0 eq)Blue LED (450 nm)Ambient Air22%

Data Interpretation: Entry 1 represents the optimal conditions. Entry 3 proves that without LUMO-lowering via protonation, the nucleophilic radical cannot efficiently attack the heterocycle. Entry 6 highlights the detrimental effect of oxygen, which quenches the excited triplet state of the photocatalyst.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. It incorporates built-in quality control steps (degassing verification, LC-MS monitoring) to ensure reproducibility and allow scientists to diagnose failures in real-time.

Workflow Step1 1. Preparation Mix Reagents Step2 2. Degassing Remove O2 Step1->Step2 Step3 3. Irradiation Blue LED (450nm) Step2->Step3 Step4 4. Monitoring LC-MS Check Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Fig 2: Step-by-step workflow for the photoredox-catalyzed LSF protocol.

Step 1: Reaction Assembly
  • To an oven-dried 10 mL glass vial equipped with a PTFE-coated magnetic stir bar, add the target N-heterocycle (0.5 mmol, 1.0 equiv) and the alkyl radical precursor (e.g., alkyl boronic acid, 1.0 mmol, 2.0 equiv).

    • Causality: A 2.0 molar equivalent of the precursor is utilized to compensate for competitive radical-radical homocoupling side reactions.

  • Add the photocatalyst, Ru(bpy)₃Cl₂ (0.01 mmol, 2 mol%).

  • Dissolve the solid mixture in 5.0 mL of anhydrous solvent (a 1:1 mixture of DCE/H₂O or DMSO is recommended depending on substrate solubility).

  • Add Trifluoroacetic Acid (TFA) (0.5 mmol, 1.0 equiv) dropwise. A slight bathochromic shift (color change) may be observed as the heterocycle is protonated.

Step 2: Degassing (Critical Control Point)
  • Seal the reaction vial with a PTFE-lined silicone septum cap.

  • Sparge the solution with ultra-pure Argon or Nitrogen gas via a submerged needle for exactly 15 minutes, utilizing a secondary vent needle to prevent pressure buildup.

    • Causality: Molecular oxygen (O₂) is a potent triplet state quencher. Failure to rigorously remove dissolved O₂ will result in the immediate quenching of the *Ru(bpy)₃²⁺ excited state, stalling the catalytic cycle and leading to reaction failure.

Step 3: Photochemical Irradiation
  • Place the sealed vial in a customized photoreactor equipped with 450 nm Blue LEDs.

  • Ensure an external cooling fan is active to maintain the reaction at ambient temperature (20–25 °C).

  • Stir vigorously (800–1000 rpm) for 12 to 24 hours.

    • Causality: High-speed stirring is mandatory to ensure uniform photon flux penetration and optimal mass transfer, particularly if a biphasic solvent system is utilized.

Step 4: Reaction Monitoring & Validation
  • After 12 hours, briefly pause the irradiation and extract a 10 µL aliquot using a micro-syringe.

  • Dilute the aliquot in 1 mL of LC-MS grade Methanol and analyze via UPLC-MS.

    • Self-Validation Check: Confirm the disappearance of the N-heterocycle starting material mass and the appearance of the [M+H]⁺ peak corresponding to the alkylated product. If conversion is <50%, re-sparge the system with Argon for 5 minutes and resume irradiation.

Step 5: Quenching and Isolation
  • Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. This neutralizes the TFA and deprotonates the newly functionalized heterocycle, driving it into the organic phase.

  • Extract the aqueous layer with Dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure, novel heterocyclic compound.

References

  • Late-stage Functionalization for Improving Drug-like Molecular Properties | Chemical Reviews. ACS Publications.1

  • Late-stage C–H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry. 2

  • A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters. PubMed Central (PMC). 4

  • Direct α-Arylation of Ethers through the Combination of Photoredox-Mediated CH Functionalization and the Minisci Reaction. Macmillan Group - Princeton University. 3

  • Merging dual photoredox/cobalt catalysis and boronic acid (derivatives) activation for the Minisci reaction. Lirias - KU Leuven. 5

  • Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine. PubMed Central (PMC). 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Yield of tert-Butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate

Welcome to the technical support center for the synthesis of tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshoot common experimental challenges, and offer strategies for optimizing the yield and enantiomeric purity of this valuable chiral building block.

Introduction

The synthesis of enantiomerically pure 3-substituted azetidines, such as tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate, is of significant interest in medicinal chemistry due to the favorable physicochemical properties conferred by the strained azetidine ring. However, the inherent ring strain and the need for precise stereochemical control present unique synthetic challenges. This guide provides a comprehensive question-and-answer-based resource to navigate these complexities and improve your synthetic outcomes.

Synthetic Pathway Overview

A common and logical synthetic route to the target compound involves a multi-step sequence starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate. The general strategy is outlined below.

Synthetic_Pathway A tert-Butyl 3-oxoazetidine-1-carboxylate B tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate A->B 1. Grignard Reaction (EtMgBr) C tert-Butyl 3-acetylazetidine-1-carboxylate B->C 2. Oxidation (e.g., Dess-Martin) D Racemic tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate C->D 3. Reductive Amination (racemic) E tert-Butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate C->E 3a. Asymmetric Reductive Amination D->E 4. Chiral Resolution

Caption: General synthetic strategies for tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is organized by the key stages of the synthesis to provide targeted troubleshooting advice.

Part 1: Synthesis of the Ketone Precursor, tert-Butyl 3-acetylazetidine-1-carboxylate

Question 1: I am observing low yields in the Grignard reaction of tert-butyl 3-oxoazetidine-1-carboxylate with ethylmagnesium bromide. What are the likely causes?

Answer: Low yields in this step are often attributable to a few key factors:

  • Reagent Quality: The Grignard reagent is highly sensitive to moisture and air. Ensure your ethylmagnesium bromide is fresh or recently titrated. The THF or diethyl ether used as a solvent must be anhydrous.

  • Reaction Temperature: While the reaction is typically initiated at 0 °C, allowing it to warm to room temperature too quickly can lead to side reactions. Conversely, if the temperature is too low, the reaction may be sluggish. Careful temperature control is crucial.

  • Side Reactions: The enolization of the starting ketone can compete with the desired nucleophilic addition. Adding the Grignard reagent slowly to a cooled solution of the ketone can minimize this.

  • Azetidine Ring Instability: The strained azetidine ring can be susceptible to opening, especially in the presence of Lewis acidic species (like MgBr₂).[1][2] Minimizing reaction time and maintaining low temperatures can mitigate this.

Troubleshooting Workflow for Grignard Reaction

Grignard_Troubleshooting cluster_0 Low Yield in Grignard Reaction start Low Yield q1 Are your reagents and solvent anhydrous? start->q1 s1 Dry solvent and use fresh/titrated Grignard reagent. q1->s1 No q2 Is the reaction temperature controlled? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Maintain 0 °C during addition, then allow to slowly warm. q2->s2 No q3 Are you observing ring-opened byproducts? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Minimize reaction time and maintain low temperature. q3->s3 Yes end Improved Yield q3->end No a3_yes Yes a3_no No s3->end

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Optimization

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Chiral Azetidines

Welcome to the Process Chemistry Technical Support Center. As drug development increasingly targets complex, sp³-rich scaffolds to improve metabolic stability and pharmacokinetic profiles, chiral azetidines have emerged...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As drug development increasingly targets complex, sp³-rich scaffolds to improve metabolic stability and pharmacokinetic profiles, chiral azetidines have emerged as premier structural motifs. However, the inherent ring strain of the four-membered aza-heterocycle (~26 kcal/mol) presents formidable challenges during multi-kilogram scale-up, including thermodynamic instability, poor stereocontrol, and prohibitive Process Mass Intensities (PMI).

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you bypass common synthetic bottlenecks.

Part 1: Troubleshooting Guide & FAQs

Q1: During the scale-up of my intramolecular nucleophilic substitution (e.g., from a 1,3-amino halide or sulfonate), my yields plummet and I observe significant Grob fragmentation. How do I prevent this?

A1: Grob fragmentation is a classic pitfall in azetidine process chemistry. It occurs when the nitrogen lone pair, the C–C bond, and the leaving group align in an anti-periplanar geometry. Instead of undergoing the desired intramolecular S_N2 cyclization, the molecule cleaves into an alkene and an imine[1].

Causality & Solution: To suppress this fragmentation, you must alter the conformational bias and electronic environment of the precursor:

  • Electronic Dampening: Switch the N-protecting group to a more electron-withdrawing moiety (e.g., from benzyl to nosyl or Boc). This reduces the electron density on the nitrogen, dampening its ability to initiate the fragmentation cascade.

  • Trajectory Control: Optimize the leaving group trajectory. Using a tandem aziridine ring-opening/azetidine ring-closure strategy on a 2-amino-1,4-diol template forces the required syn trajectory for cyclization, bypassing the anti-periplanar fragmentation pathway entirely[2].

Q2: My current route to C2-substituted chiral azetidines yields a 1:1 diastereomeric mixture requiring preparative HPLC. This is inflating my Process Mass Intensity (PMI) on a multi-kilogram scale. What are scalable alternatives?

A2: Chromatographic resolution is non-viable for commercial manufacturing due to exorbitant solvent waste and low throughput. You have two highly robust, scalable alternatives:

  • Chiral Auxiliary Induction: Utilize inexpensive chiral tert-butanesulfinamides. Condensation with a 1,3-bis-electrophile (like 3-chloropropanal) followed by base-mediated cyclization provides C2-substituted azetidines with high initial diastereomeric ratios (up to 85:15 dr). This mixture can be upgraded to >99% ee via a single, simple crystallization of the protected intermediate, completely eliminating the need for chromatography[3].

  • Chiral Pool & Crystallization (The Chiron Approach): Leverage carbohydrate-based starting materials. For instance, deriving a 4-carbon synthon from D-ribose allows you to establish the stereocenters early. By designing the route to yield highly crystalline intermediates, you can purge undesired stereoisomers via simple filtration[2].

Q3: I am attempting to construct highly substituted azetidines, but intramolecular cyclization fails entirely due to steric clash. Are there intermolecular alternatives suitable for scale-up?

A3: Yes. When ring strain and sterics preclude intramolecular cyclization, the intermolecular is the premier choice[1].

Causality & Solution: This visible-light-mediated [2+2] photocycloaddition couples an oxime (or 2-isoxazoline-3-carboxylate) with an alkene. By utilizing an Ir(III) photocatalyst (e.g., fac-[Ir(dFppy)3]) to activate the oxime via triplet energy transfer, you bypass the ground-state steric barriers. Mechanistic studies show that the singlet excited state is unreactive; accessing the triplet state is mandatory for this cycloaddition[4]. This method has been successfully scaled in continuous-flow reactors to produce densely functionalized azetidines that are otherwise inaccessible[1].

Part 2: Self-Validating Experimental Protocols

Protocol A: Tandem Aziridine Ring-Opening / Azetidine Ring-Closure

Purpose: To synthesize all-cis trisubstituted azetidine scaffolds without chromatography (Scale: 10–100 kg)[2].

  • Selective Activation: Dissolve the chiral 2-amino-1,4-diol precursor in anhydrous THF (10 volumes). Add 1.1 equivalents of methanesulfonyl chloride (MsCl) at 0 °C to selectively activate the primary alcohol.

  • Aziridination: Introduce 2.5 equivalents of DIPEA. Stir at 25 °C for 4 hours.

    • Validation Check: Sample the reaction and analyze via HPLC. The primary alcohol mass must be <1% AUC. The intermediate aziridine will register as the major peak. Do not proceed to heating until the acyclic precursor is consumed.

  • Tandem Closure: Elevate the reactor temperature to 65 °C. The internal nucleophile (secondary alcohol/amine) will attack the aziridine, triggering a stereospecific ring expansion to the azetidine.

  • Isolation: Cool the mixture to 5 °C and add water (5 volumes) dropwise. The product will crystallize. Filter and wash with cold heptane.

    • Validation Check: Chiral HPLC of the filter cake should demonstrate >98% dr.

Protocol B: Scalable aza-Paternò-Büchi [2+2] Photocycloaddition

Purpose: Intermolecular synthesis of highly functionalized azetidines via photochemistry[1],[4].

  • Preparation: In a continuous-flow photoreactor system, prepare a 0.2 M solution of 2-isoxazoline-3-carboxylate and 3.0 equivalents of the target alkene in degassed acetonitrile.

  • Catalyst Loading: Add 1 mol% of fac-[Ir(dFppy)3] photocatalyst.

  • Irradiation: Pump the solution through the flow reactor irradiated by 450 nm blue LEDs. Set the residence time to 45 minutes (optimize based on flow rate and reactor volume).

    • Validation Check: In-line IR or NMR should show the complete disappearance of the alkene C=C stretch/resonances.

  • Cleavage: Concentrate the effluent and subject it to N–O bond cleavage using Red-Al (room temperature) or catalytic hydrogenolysis to yield the free, substituted azetidine core[5].

Part 3: Quantitative Data Summaries

Table 1: Comparison of Azetidine Scale-Up Synthesis Strategies

Synthesis StrategyTypical Yield (%)Stereocontrol (ee/dr)PMI ImpactBest Use Case
Intramolecular S_N2 (Standard) 40–60%Variable (often 1:1)High (Requires HPLC)Unsubstituted or mono-substituted azetidines.
Chiral Sulfinamide Induction 40–50% (over 3 steps)>99% ee (post-cryst.)Low (Crystallization)C2-substituted chiral azetidines[3].
Tandem Aziridine Expansion 70–85%>98% drVery LowComplex, all-cis trisubstituted scaffolds[2].
aza-Paternò-Büchi[2+2] 65–80%Regio/Stereo-tunableModerate (Flow setup)Densely functionalized, sterically hindered cores[1].

Part 4: Mechanistic Pathways & Workflows

G A 2-Amino-1,4-diol (Chiral Pool Precursor) B Selective Mesylation (0 °C, MsCl) A->B Activation C Aziridine Intermediate (In situ formation) B->C DIPEA (Base) D Intramolecular Attack (65 °C, Ring Expansion) C->D Stereospecific Trajectory E All-cis Trisubstituted Azetidine Scaffold D->E Direct Crystallization

Caption: Reaction pathway for the tandem aziridine ring-opening and azetidine ring-closure scale-up process.

G A 2-Isoxazoline-3-carboxylate + Alkene B Ir(III) Photocatalyst (450 nm Blue Light) A->B C Triplet Excited State (Energy Transfer) B->C Intersystem Crossing D [2+2] Photocycloaddition C->D Intermolecular E Bicyclic Azetidine Intermediate D->E F N-O Bond Cleavage (Red-Al or H2/Pd) E->F Traceless Removal G Densely Functionalized Chiral Azetidine F->G

Caption: Mechanism of the visible-light-mediated aza-Paternò-Büchi reaction for azetidine synthesis.

Part 5: References

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials Source: Journal of the American Chemical Society (2022) URL:[Link][1]

  • 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry Source: Princeton ACS (2023) URL:[Link][2]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: The Journal of Organic Chemistry (2024) URL:[Link][3]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing (2021) URL:[Link][4]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Azetidine Ring Formation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for optimizing reaction temperature in azetidine ring formation. This resource is designed for researchers, chemists, and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing reaction temperature in azetidine ring formation. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this strained, four-membered heterocycle. The inherent ring strain of azetidines presents unique thermodynamic and kinetic challenges, making temperature a critical, and often sensitive, parameter for successful synthesis. This guide provides in-depth answers to common questions and troubleshooting scenarios, grounded in established chemical principles and supported by authoritative literature.

Frequently Asked Questions & Fundamental Principles
Q1: Why is temperature such a critical parameter for azetidine ring formation?

Temperature is arguably one of the most influential parameters in azetidine synthesis due to the molecule's significant ring strain (experimentally determined to be approximately 25.2 kcal/mol).[1] This value is very close to that of the highly reactive three-membered aziridine ring.[1] This inherent strain creates a delicate energetic balance that is highly susceptible to thermal input.

Three primary factors make temperature control essential:

  • Activation Energy (Ea): All chemical reactions, including cyclization, require a minimum amount of energy to proceed—the activation energy. The reaction temperature must be sufficient to overcome this barrier for the ring-closing step to occur at a reasonable rate. Some cyclizations may require elevated temperatures or even reflux conditions to drive the reaction forward.[2]

  • Product Stability and Ring Strain: The formed azetidine ring is a high-energy species. Excessive thermal energy can provide the necessary activation energy for undesired subsequent reactions, such as ring-opening, rearrangement, or decomposition, which lead to more thermodynamically stable products.[1]

  • Kinetics of Competing Side Reactions: Azetidine syntheses are often plagued by competing pathways like intermolecular polymerization, elimination, or cyclization to form larger, less-strained rings (e.g., pyrrolidines).[1] The rates of these side reactions are also temperature-dependent. Optimizing the temperature is crucial to ensure the rate of the desired intramolecular cyclization significantly outpaces the rates of these competing reactions.

Q2: What is the fundamental difference between kinetic and thermodynamic control in azetidine synthesis, and how does temperature dictate the outcome?

This is a central concept in optimizing your reaction. The choice between kinetic and thermodynamic control determines the final composition of your product mixture when competing reaction pathways exist.[3][4]

  • Kinetic Control: This regime dominates at lower temperatures. The major product formed is the one that is formed fastest—the one with the lowest activation energy barrier.[3][5] For many azetidine syntheses, the strained 4-membered ring is the kinetic product. The low temperature provides enough energy to form the azetidine but is insufficient for the reverse reaction (ring-opening) or for overcoming the higher activation barrier to form more stable byproducts.[5][6]

  • Thermodynamic Control: This regime takes over at higher temperatures, where reactions become reversible. At elevated temperatures, there is enough energy to overcome the activation barriers for both the forward and reverse reactions of all possible pathways.[6][7] An equilibrium is established, and the product distribution will reflect the relative thermodynamic stability of the products. Since the azetidine ring is strained and less stable, the major product under these conditions is often a more stable, ring-opened species or a rearranged isomer.[4][5]

The interplay between these two control regimes is visually represented in the energy profile diagram below.

G Figure 1: Reaction Energy Profile Diagram cluster_1 cluster_2 Reactants γ-Amino Alcohol + Activating Agent TS1 Transition State 1 (Azetidine Formation) Reactants->TS1 ΔG‡ (Kinetic) TS2 Transition State 2 (Byproduct Formation) Reactants->TS2 ΔG‡ (Thermo) Kinetic_Product Kinetic Product (Azetidine) TS1->Kinetic_Product Thermo_Product Thermodynamic Product (e.g., Ring-Opened Amine) TS2->Thermo_Product Kinetic_Product->TS1 Reversible at High Temp anno1 Lower Ea, faster formation. Favored at low temp. anno2 More stable product. Favored at high temp (if reaction is reversible).

Caption: Kinetic vs. Thermodynamic control in azetidine formation.

Troubleshooting Guide
Q3: My reaction yield is very low or non-existent. Should I just increase the temperature?

While insufficient temperature can lead to a stalled reaction, indiscriminately increasing it is often counterproductive. Before raising the temperature, consider this systematic approach.

Initial Checks (at current temperature):

  • Reagent Stability: Are your starting materials, particularly activated intermediates (e.g., mesylates, tosylates), stable under the reaction conditions?[1]

  • Solubility: Are all reactants fully dissolved at the reaction temperature? Poor solubility can severely limit reaction rates. A change in solvent might be more effective than a temperature increase.

  • Base Strength/Stoichiometry: If using a base, is it strong enough to deprotonate the nucleophile effectively but not so strong as to cause elimination byproducts?

If the above are confirmed, a careful temperature increase is warranted.

  • Incremental Increase: Raise the temperature in controlled increments (e.g., from 0 °C to room temperature, or from room temperature to 40 °C). Monitor the reaction closely by TLC or LC-MS at each stage.

  • Consider Reflux: Some intramolecular SN2 reactions for azetidine formation require higher temperatures to proceed efficiently, including refluxing in solvents like dichloroethane or DMF.[2][8]

The following workflow provides a structured decision-making process for troubleshooting low yield.

TroubleshootingWorkflow Figure 2: Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_solubility Are all reactants soluble? check_reagents->check_solubility solvent_change Test alternative solvents check_solubility->solvent_change No temp_increase Incrementally Increase Temperature (e.g., RT -> 40°C -> Reflux) check_solubility->temp_increase Yes solvent_change->temp_increase monitor Monitor by TLC/LC-MS for product and byproducts temp_increase->monitor product_formed Is desired product forming? monitor->product_formed optimize_temp Optimize temperature and reaction time product_formed->optimize_temp Yes byproducts Are byproducts increasing? product_formed->byproducts No temp_too_high Temperature is likely too high. Return to lower temp. byproducts->temp_too_high Yes no_reaction Consider alternative synthetic route or activating group byproducts->no_reaction No

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Optimization

Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Synthesis

Welcome to the Technical Support Center for Asymmetric Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantioselecti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantioselectivity in their experiments. Our approach is structured in a question-and-answer format to directly address the specific challenges you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reaction resulted in a low enantiomeric excess (ee). Where do I even begin to troubleshoot?

When faced with disappointing enantioselectivity, a systematic and logical approach is paramount. Before delving into complex mechanistic investigations, it is crucial to verify the foundational parameters of your experimental setup. Often, the root cause is a simple, overlooked detail.

Initial Verification Checklist:

  • Purity of All Components: Confirm the purity and identity of your starting materials, reagents, and catalyst. Trace impurities can act as poisons or promote non-selective background reactions.[1]

  • Solvent Quality: Ensure the solvent is of the appropriate grade and, critically, anhydrous. Many catalytic systems are highly sensitive to water, which can deactivate the catalyst or alter its selectivity.

  • Reaction Temperature: Double-check and verify the stability of your reaction temperature. Even minor fluctuations can have a significant impact on the energy difference between the diastereomeric transition states, thereby affecting enantioselectivity.[2]

  • Concentrations and Measurements: Meticulously re-verify all measurements and calculations for concentrations. Simple errors in stoichiometry can lead to unexpected outcomes.

Q2: I suspect my chiral catalyst is the problem. How can I definitively determine if it's the source of low enantioselectivity?

A compromised or improperly prepared catalyst is a frequent culprit for poor stereochemical control.[2] A multi-step verification process can help you isolate the issue.

Protocol for Catalyst Integrity Check:

  • Structural Verification:

    • For In-House Catalysts: If you've synthesized a chiral ligand-metal complex, verify its structure and purity using techniques like NMR spectroscopy or, if possible, X-ray crystallography.

    • For Commercial Catalysts: Ensure the catalyst is from a reputable supplier and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature).

  • Benchmarking with a Control Reaction:

    • Run a control experiment using a well-established substrate that is known to give high enantiomeric excess with your specific catalyst system.

    • If this control reaction also results in low ee, it strongly indicates a problem with the catalyst itself (purity, activity, or decomposition).

  • Consider Catalyst Loading: Both excessively high and low catalyst loadings can negatively affect enantioselectivity.[2] It is advisable to screen a small range of catalyst concentrations.

In-Depth Troubleshooting

Q3: How significantly can the reaction solvent influence enantiomeric excess, and what's the best way to screen solvents?

The choice of solvent can have a profound impact on the outcome of an asymmetric reaction.[2] The solvent interacts with the catalyst and substrate, influencing the conformation of the catalyst-substrate complex and the energies of the transition states leading to the two enantiomers.[3] In some cases, specific interactions between the solvent and the catalyst can "prepare" the catalyst in a conformation that enhances the differentiation between the enantiomeric pathways.[3]

A switch from a non-coordinating solvent to a coordinating one, or a change in solvent polarity, can dramatically alter the ee. Therefore, a solvent screen is a highly recommended optimization step.

Experimental Protocol: Solvent Screening

  • Setup: Prepare a series of identical reactions in parallel, each using a different anhydrous solvent.

  • Solvent Selection: Choose a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, acetonitrile, dioxane).

  • Execution: Under an inert atmosphere, add the catalyst, substrate, and the respective solvent to each reaction vessel.

  • Initiation & Monitoring: Equilibrate the reactions to the target temperature before adding the final reagent to initiate the reaction. Monitor all reactions for the same duration.

  • Analysis: Quench the reactions and determine the conversion and enantiomeric excess for each using a validated analytical method.

SolventPolarity (Dielectric Constant)Coordinating AbilityObserved % ee (Hypothetical)
Toluene2.4Low65%
THF7.5High85%
Dichloromethane9.1Low72%
Acetonitrile37.5High55%
Dioxane2.2High92%

This table presents hypothetical data to illustrate the potential impact of solvent choice.

Q4: My reaction is running at the literature-reported temperature, but the enantioselectivity is still low. How should I approach temperature optimization?

Temperature is a critical parameter because it directly influences the Gibbs free energy difference (ΔΔG‡) between the two diastereomeric transition states. Generally, lower temperatures lead to higher enantioselectivity because the system becomes more sensitive to small energy differences.[2] A decrease in temperature can amplify the energetic preference for the transition state leading to the major enantiomer.[2]

Systematic Temperature Optimization:

It is advisable to screen a range of temperatures, starting from the reported temperature and systematically decreasing it.

Reaction Temperature (°C)ΔΔG‡ (kJ/mol) (Illustrative)Theoretical Max % ee
253.076.0
03.284.0
-203.490.0
-403.694.0
-784.098.0

Data is for illustrative purposes and will vary for each specific reaction.[2]

Workflow for Troubleshooting Low Enantioselectivity

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Troubleshooting

Azetidine Intermediates: Advanced Troubleshooting &amp; Purification Guide

Overview Azetidines are highly strained four-membered nitrogen heterocycles increasingly utilized in drug discovery to improve metabolic stability and alter physicochemical properties. However, their inherent ring strain...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Azetidines are highly strained four-membered nitrogen heterocycles increasingly utilized in drug discovery to improve metabolic stability and alter physicochemical properties. However, their inherent ring strain (~26 kcal/mol) makes them uniquely susceptible to ring-opening, oligomerization, and degradation during synthesis and purification. This technical support guide provides field-proven methodologies and troubleshooting strategies for isolating high-purity azetidine intermediates.

Part 1: Troubleshooting Guide - Identifying and Resolving Impurities

Q: My HPLC chromatogram shows a significant impurity with a mass corresponding to the addition of water or a nucleophile. What is causing this, and how do I prevent it? A: This is a classic ring-opening degradation byproduct. The high strain of the azetidine ring makes it highly susceptible to nucleophilic attack, especially under acidic conditions or in the presence of strong nucleophiles. For example, cleavage of ether linkages or direct ring-opening can be initiated by residual acids during workup.

  • Causality: Protonation of the azetidine nitrogen drastically increases the electrophilicity of the adjacent α -carbons, lowering the activation energy for nucleophilic attack by water, chloride, or other process solvents.

  • Solution: Maintain a strictly neutral or slightly basic pH during aqueous workups. If acylation of the azetidine is required, add the acid chloride to a basic solution of the azetidine to limit ring-opening by liberated chloride ions[1].

Q: I am detecting significant levels of 3-chloropropylamine in my azetidine hydrochloride starting material, which is carrying over as an alkyl chloride impurity in my final coupling step. How can I remove it? A: 3-Chloropropylamine is a common process-related impurity found in commercial azetidine hydrochloride salts[1].

  • Causality: Because 3-chloropropylamine is a primary amine, it reacts kinetically faster with electrophiles (like acid chlorides) than the secondary amine of the azetidine ring. Consequently, even trace amounts (0.5–1.0 wt%) will disproportionately consume your electrophile and generate stubborn impurities[1].

  • Solution: Fortuitously, you can control 3-chloropropylamine levels by washing the aqueous azetidine solution with toluene prior to use in the coupling reaction. The biphasic wash selectively partitions the primary amine impurity away from the target azetidine[1].

Q: Why does my azetidine free base turn into a viscous, intractable gum upon storage? A: Azetidine free bases are notoriously prone to spontaneous oligomerization and polymerization, especially at room temperature[1].

  • Causality: The unprotonated nitrogen of one azetidine molecule acts as a nucleophile, attacking the strained ring of another molecule. This initiates an uncontrolled intermolecular chain reaction leading to polyamine formation.

  • Solution: Never store azetidines as free bases. Always convert them to a stable salt form (e.g., hydrochloride, benzenesulfonate, or camphorsulfonate) and store them at 5 °C under an inert atmosphere[1].

G Azetidine Azetidine Intermediate Acid Acidic Conditions (Protonation) Azetidine->Acid pH < 7 Base Free Base Storage Azetidine->Base No Salt Formation RingOpen Ring-Opened Byproduct Acid->RingOpen Nucleophilic Attack (H2O, Cl-) Oligomer Oligomerization (Polyamine) Base->Oligomer Intermolecular Attack

Mechanistic pathways of azetidine degradation via ring-opening and oligomerization.

Part 2: Experimental Workflows & Methodologies

Workflow 1: Diastereomeric Salt Crystallization for Chiral Resolution

Chromatographic separation of enantiomeric azetidines is often unscalable. Diastereomeric salt crystallization using chiral acids, such as (R)-(-)-camphorsulfonic acid (CSA), provides a highly scalable and self-validating purification method[2].

Step-by-Step Methodology:

  • Salt Formation: Dissolve the racemic or partially enriched azetidine derivative in a suitable solvent mixture (e.g., 2-methyltetrahydrofuran). Add 1.0 equivalent of (R)-(-)-CSA[2].

  • Thermodynamic Equilibration: Heat the mixture to 75 °C for 15 hours to ensure complete dissolution and thermodynamic equilibration[2].

  • Controlled Cooling: Slowly cool the reaction mixture to 55 °C for 2 hours, then to 45 °C for 1 hour, and finally to room temperature for 6 hours[2].

    • Causality: Stepwise cooling prevents rapid supersaturation, minimizing the kinetic occlusion of the undesired diastereomer within the crystal lattice.

  • Isolation: Collect the precipitated solids by filtration. Wash with cold 2-methyltetrahydrofuran[2].

  • Recrystallization (If necessary): If the enantiomeric excess (ee) is <99%, resuspend the filter cake in a minimal amount of dichloromethane, stir for 10 minutes, and dilute with ethyl acetate. Stir for 30 minutes and filter[2].

    • Causality: The differential solubility in the binary solvent system (DCM/EtOAc) maximizes the recovery of the highly crystalline (R)-(-)-CSA salt while leaving impurities in the mother liquor[2].

  • Self-Validation Checkpoint: Analyze the mother liquor via chiral GC. A disproportionate enrichment of the undesired enantiomer in the filtrate validates that the resolution was successful.

G Start Racemic Azetidine (Free Base) AddAcid Add (R)-(-)-CSA in 2-MeTHF Start->AddAcid Heat Heat to 75°C (Equilibration) AddAcid->Heat Cool Stepwise Cooling (55°C -> 45°C -> RT) Heat->Cool Filter Filtration Cool->Filter Solid Enantioenriched CSA Salt Filter->Solid Retentate Liquid Mother Liquor (Impurities) Filter->Liquid Filtrate Check ee > 99%? Solid->Check Recryst Recrystallize (DCM/EtOAc) Check->Recryst No Done Pure Azetidine Salt Check->Done Yes Recryst->Check Re-evaluate

Workflow for diastereomeric salt crystallization and chiral resolution of azetidines.

Workflow 2: Isolation of Azetidine Hydrochloride Salts

When deprotecting N-benzhydryl or N-Boc azetidines, isolating the resulting water-soluble azetidine salt free of organic impurities requires careful phase management[3].

  • Deprotection: Perform hydrogenolysis (for benzhydryl) or acid-mediated cleavage (for Boc)[3].

  • Aqueous Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or toluene) to remove non-polar impurities and cleaved protecting groups[3].

  • Concentration: Carefully concentrate the aqueous layer under reduced pressure at <50 °C[3].

  • Azeotropic Drying: To remove residual water, add toluene and concentrate using a Dean-Stark trap or rotary evaporator.

    • Causality: Azetidine hydrochlorides are highly hygroscopic. Azeotropic removal of water prevents the formation of a gummy hydrate, yielding a free-flowing, weighable powder.

Part 3: Quantitative Data & Impurity Profiling

Table 1: Quantitative Metrics for Azetidine Purification Workflows

Purification MethodTarget Impurity / GoalKey Reagents / SolventsTemp / Time ParametersExpected Yield / Purity
Diastereomeric Salt Crystallization Enantiomeric resolution(R)-(-)-CSA, 2-MeTHFHeat to 75 °C (15h); Cool to 55 °C (2h)~50-68% yield; >99% ee
Recrystallization of CSA Salt Trace diastereomersDCM / EtOAc (binary mix)Stir at RT (30 min)ee improvement: 95% → >99%
Aqueous Toluene Wash 3-Chloropropylamine (10 wt%)Toluene / Water (biphasic)Stir at 20 °C (30 min)Reduces primary amine to <0.5%
Azeotropic Distillation Residual water in HCl saltToluene (Dean-Stark)Reflux / <50 °C under vacuumQuantitative recovery of dry salt

Part 4: Frequently Asked Questions (FAQs)

Q: How do I remove residual metal catalysts (like Palladium) after deprotecting N-benzhydryl azetidines? A: Palladium coordinates strongly with the secondary azetidine nitrogen. Before concentrating the aqueous salt solution, use a metal scavenging resin (e.g., SiliaMetS Thiol or MP-TMT) directly in the aqueous phase, or perform multiple extractions with an aqueous chelator like EDTA.

Q: My azetidine derivative is highly water-soluble. How do I extract it from the aqueous phase without losing yield? A: Do not attempt to extract highly polar azetidine salts into organic solvents. Instead, wash the aqueous phase with non-polar solvents (like toluene or ethyl acetate) to remove impurities, then lyophilize (freeze-dry) or azeotropically distill the aqueous layer to isolate the azetidine as a solid salt[3].

Q: Can I purify protected azetidines using standard silica gel chromatography? A: Yes, N-protected azetidines (e.g., N-Boc, N-Cbz, or N-sulfinyl) are generally stable on silica gel[4]. However, if the azetidine is basic (unprotected), it will streak heavily and potentially degrade due to the acidic nature of standard silica. For free bases, use basic alumina or amine-functionalized silica.

References

  • Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Two Scalable Syntheses of (S)
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Optimization

addressing stability issues of azetidine intermediates under acidic conditions

Technical Support Center: Troubleshooting Azetidine Stability Under Acidic Conditions Azetidines are highly valued in medicinal chemistry for providing rigid, low-molecular-weight scaffolds that improve ligand efficiency...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Azetidine Stability Under Acidic Conditions

Azetidines are highly valued in medicinal chemistry for providing rigid, low-molecular-weight scaffolds that improve ligand efficiency and productive protein-ligand interactions[1]. However, their inherent ring strain (approximately 25.4 kcal/mol) makes them thermodynamically susceptible to degradation[2]. This technical guide provides researchers and drug development professionals with causal explanations, quantitative data, and validated protocols to troubleshoot azetidine instability—specifically acid-mediated ring-opening.

Part 1: Mechanistic Insights (FAQs)

Q: Why are azetidines highly sensitive to acidic environments? A: The fundamental issue lies in the high ring strain of the four-membered aza-cycle, which significantly lowers the activation energy required for ring cleavage[2]. Under acidic conditions, the azetidine nitrogen is protonated, forming a reactive azetidinium ion. This protonation transforms the nitrogen into an excellent leaving group, making the adjacent carbons highly electrophilic. Consequently, the ring becomes highly susceptible to SN2-type nucleophilic attack by protic solvents, halide ions, or intramolecular nucleophiles, leading to irreversible C-N bond cleavage.

Q: How does the pKa of the azetidine nitrogen dictate its stability? A: The pKa of the ring nitrogen is the primary determinant of acid stability[1]. If the azetidine nitrogen has a high pKa, it will readily protonate at mildly acidic pH levels, initiating the ring-opening cascade. Strategies that delocalize the nitrogen lone pair—such as conjugating it with an electron-withdrawing group or a basic heteroaryl ring (e.g., 2-pyridyl or 4-pyridyl)—significantly reduce the azetidine's pKa. This prevents protonation at low pH, effectively shutting down the degradation pathway[1].

Acid-catalyzed azetidine ring-opening mechanism via protonation and nucleophilic attack.

Part 2: Quantitative Stability Data

To illustrate the causality between N-substituents, pKa, and stability, the table below summarizes the aqueous half-life ( T1/2​ ) of various N-aryl azetidines at acidic pH. The data demonstrates that reducing the basicity of the azetidine nitrogen (lowering its pKa) drastically improves the stability of the intermediate[1].

AnalogueAzetidine N-SubstituentAzetidine N pKa T1/2​ at pH 1.8 T1/2​ at pH 7.0Stability Conclusion
1 3-Pyridyl-1.1 (Calculated)3.8 hoursStableModerate degradation
2 2-PyridylLow (Conjugated)Stable (>24h)StableHighly stable
3 4-PyridylLow (Conjugated)Stable (>24h)StableHighly stable
4 Phenyl4.3 (Measured)ShortStableHighly unstable
5 4-Methoxy-phenylHigher than Phenyl0.5 hoursStableHighly unstable
6 4-Cyano-phenylHigher than Pyridyl< 10 minutesStableExtremely unstable

Data derived from NMR evaluation of aqueous T1/2​ values[1].

Part 3: Troubleshooting Guide

Issue 1: Rapid Degradation During Acidic Workup or Solution Storage

  • Symptoms: Poor experimental reproducibility, gradual decrease in parent compound concentration, and the appearance of new peaks in LC-MS analysis (e.g., +18 Da for hydration, or mass additions corresponding to solvent/halide incorporation).

  • Root Cause: Intermolecular solvolysis. The acidic environment protonates the azetidine, and protic solvents (like water or methanol) or counterions act as nucleophiles, attacking the strained ring.

  • Resolution Strategy:

    • pH Adjustment: If experimentally feasible, utilize buffer systems to maintain the solution pH in a neutral or slightly basic range (pH 7–9).

    • Solvent Switch: Replace protic solvents with aprotic alternatives such as Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) to eliminate solvent-driven nucleophilic attack.

    • Thermal Control: Store solutions at 2–8 °C, or frozen at -20 °C to -80 °C, to kinetically suppress the activation energy required for degradation.

Issue 2: Intramolecular Ring-Opening Decomposition

  • Symptoms: Degradation occurs rapidly even in aprotic acidic conditions, often yielding a single major degradant with the same mass as the parent compound (isomerization).

  • Root Cause: Acid-mediated intramolecular ring-opening via nucleophilic attack by a pendant group (e.g., an amide carbonyl)[1][3]. This is common when an amide or basic group is separated from the azetidine by a short alkyl chain.

  • Resolution Strategy:

    • Electronic Deactivation: Modify the N-substituent to an electron-withdrawing group (e.g., replacing an N-phenyl with an N-pyridyl group) to lower the azetidine pKa below the operational pH, preventing the initial protonation step[1].

    • Steric Modification: Increase the length of the alkyl chain spanning the pendant nucleophile and the azetidine group to disfavor the formation of the transition state required for intramolecular attack[3].

Logical troubleshooting workflow for diagnosing and resolving azetidine degradation.

Part 4: Validated Experimental Protocols

Protocol A: Forced Degradation and Stability Profiling Assay

This self-validating protocol establishes the exact pH and solvent boundaries for your specific azetidine intermediate, ensuring downstream formulation success.

  • Stock Preparation: Dissolve the azetidine intermediate in an anhydrous, aprotic solvent (e.g., LC-MS grade Acetonitrile) to a concentration of 1.0 mg/mL.

  • Stress Condition Setup: Dilute the stock solution to a final concentration of 0.1 mg/mL into four distinct analytical vials containing:

    • Vial A: 0.1 M HCl (Aqueous Acidic Stress)

    • Vial B: 50 mM Phosphate buffer, pH 7.0 (Neutral Control)

    • Vial C: 0.1 M NaOH (Basic Stress)

    • Vial D: 0.1 M HCl in Methanol (Protic/Acidic Stress)

  • Incubation: Seal the vials and incubate in a thermomixer at a controlled temperature of 40 °C.

  • Sampling & Quenching: At specified time points (t = 0, 2, 6, 12, and 24 hours), withdraw a 50 µL aliquot from each vial. Immediately neutralize the acidic and basic samples (e.g., add equivalent NaOH to the HCl sample) to halt further degradation.

  • Analysis: Analyze the quenched samples using a validated HPLC-UV or LC-MS method to quantify the percentage of remaining parent compound and identify the mass of any nucleophilic ring-opened products.

Protocol B: Safe Lewis-Acid Mediated Functionalization

If your synthetic route requires Lewis acids or acidic nucleophiles, use this protocol to achieve functionalization without destroying the core[4].

  • Reagent Selection: Utilize cooperative Brønsted/Lewis acid catalysis with non-nucleophilic conjugate bases (e.g., Triflic acid, TfOH) to prevent the incorporation of unwanted counterions at the C-3 position[4].

  • Thermal Control: Cool the reaction mixture to -78 °C in a dry ice/acetone bath before the addition of the Lewis acid. The low thermal energy prevents the spontaneous fragmentation of the highly reactive Lewis acid-azetidine coordinated complex[4].

  • Nucleophile Addition: Introduce the desired nucleophile (e.g., organotrifluoroborates or alcohols) slowly. Under these controlled conditions, the SN2 pathway will dominate, providing stereospecific ring-opening or functionalization without chaotic degradation[5].

Part 5: References

  • BenchChem. "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution. BenchChem Technical Support.

  • Ghorai, M. K., et al. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur.

  • Nguyen, T. N., & May, J. A. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Chemistry Portal.

  • Brocklehurst, C. E., et al. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH / ACS Med. Chem. Lett.

  • Wang, Y., et al. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. PMC - NIH.

  • Brocklehurst, C. E., et al. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society.

  • Mykhailiuk, P. K., et al. Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv.

Sources

Reference Data & Comparative Studies

Validation

Part 1: Structural and Physicochemical Properties - A Tale of Two Rings

An In-Depth Guide for Medicinal Chemists: Azetidine vs. Pyrrolidine Scaffolds A Strategic Comparison of Four- and Five-Membered Saturated N-Heterocycles in Drug Design In the landscape of medicinal chemistry, saturated n...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Medicinal Chemists: Azetidine vs. Pyrrolidine Scaffolds

A Strategic Comparison of Four- and Five-Membered Saturated N-Heterocycles in Drug Design

In the landscape of medicinal chemistry, saturated nitrogen-containing heterocycles (SNHs) are indispensable tools. Their three-dimensional structures provide access to novel chemical space, improve physicochemical properties, and enable precise spatial orientation of pharmacophoric groups. Among the most utilized SNHs are the four-membered azetidine and the five-membered pyrrolidine rings. While structurally similar, the addition or subtraction of a single carbon atom creates a world of difference in their properties and applications.

This guide provides a comprehensive comparison of the azetidine and pyrrolidine scaffolds, moving from fundamental physicochemical properties to synthetic accessibility and strategic deployment in drug discovery. It is designed for researchers, scientists, and drug development professionals seeking to make informed decisions about scaffold selection to optimize drug candidates.

The fundamental differences between azetidine and pyrrolidine begin with their inherent structural and electronic properties. These differences have profound implications for how they behave in a biological system.

Conformational Analysis: Rigidity vs. Flexibility

The most striking difference lies in their conformational flexibility. The azetidine ring, a four-membered heterocycle, is subject to significant angle and torsional strain. This strain forces the ring into a puckered, non-planar conformation, which severely restricts its movement. This rigidity can be a significant advantage, as it pre-organizes substituents into a defined spatial orientation, potentially reducing the entropic penalty of binding to a biological target.[1]

In contrast, the five-membered pyrrolidine ring is considerably more flexible. It readily adopts non-planar "envelope" and "twist" conformations that can interconvert with a low energy barrier, a phenomenon known as pseudorotation.[2] This flexibility allows the pyrrolidine scaffold and its substituents to adapt to the shape of various binding pockets, but it can come at a higher entropic cost upon binding.

G cluster_0 Conformational Profiles cluster_a Properties cluster_p Properties Azetidine Azetidine (Puckered Square) Pyrrolidine Pyrrolidine (Envelope/Twist) Azetidine->Pyrrolidine Increasing Flexibility & Ring Size Decreasing Ring Strain Prop_Aze Rigid Conformation Higher Ring Strain Lower Binding Entropy Loss Prop_Pyr Flexible (Pseudorotation) Lower Ring Strain Adapts to Binding Site

Caption: Conformational differences between azetidine and pyrrolidine.

Physicochemical Property Comparison

The differences in ring size, strain, and conformation directly influence key physicochemical properties that are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Azetidines are generally more polar and less lipophilic than their pyrrolidine counterparts.[3] This often translates to improved aqueous solubility and metabolic stability, highly desirable traits in drug candidates.[3]

PropertyAzetidine (Representative)Pyrrolidine (Representative)Rationale & Implication in Drug Design
Ring Strain (kcal/mol) ~26~6High strain in azetidine influences its synthesis and reactivity but imparts conformational rigidity.[4][5]
pKa ~11.3~11.3Both are strongly basic secondary amines. Basicity can be tuned by substitution, impacting ionization at physiological pH and target interactions.
Calculated logP Lower (e.g., ~1.3 for N-phenylsulfonyl)Higher (e.g., ~1.6 for N-phenylsulfonyl)Lower lipophilicity for azetidine often improves aqueous solubility but may decrease membrane permeability. Pyrrolidine offers a more lipophilic character.
Aqueous Solubility Generally HigherGenerally LowerThe increased polarity of the azetidine scaffold typically enhances solubility, which is beneficial for formulation and bioavailability.
3D Character (Fsp³) HighHighBoth scaffolds are rich in sp³-hybridized carbons, providing the three-dimensional structures favored in modern drug discovery to escape "flatland".[6]

Part 2: Synthetic Accessibility - The Chemist's Perspective

The ease and robustness of synthesis are critical considerations in any drug discovery program. Here, a significant divergence between the two scaffolds appears.

Azetidine Synthesis: A Worthwhile Challenge

The synthesis of azetidines is notoriously challenging due to the high ring strain of the four-membered ring.[4][7] Ring-closing reactions are often thermodynamically disfavored and can be plagued by competing side reactions, such as the formation of the more stable five-membered pyrrolidine. However, significant progress has been made, and several strategies are now available:

  • Intramolecular Cyclization: The reaction of a linear precursor with a nitrogen nucleophile and a leaving group in a 1,3-relationship is a common, though sometimes low-yielding, approach.[8]

  • Ring Expansion of Aziridines: Converting a readily available three-membered aziridine into a four-membered azetidine can be an effective strategy.[8]

  • [2+2] Cycloaddition: The reaction of an imine with an alkene or ketene can directly form the four-membered ring.[8]

Pyrrolidine Synthesis: A Privileged Pathway

In stark contrast, the pyrrolidine scaffold is highly accessible. Its lower ring strain makes ring-closing reactions more favorable. Furthermore, medicinal chemists can leverage the "chiral pool," using naturally occurring amino acids like L-proline and 4-hydroxy-L-proline as inexpensive, enantiopure starting materials.[9]

  • From the Chiral Pool: Proline and its derivatives serve as versatile starting points for a vast number of functionalized pyrrolidines.[9]

  • 1,3-Dipolar Cycloaddition: This powerful and convergent method reacts an azomethine ylide with an alkene to construct the pyrrolidine ring, often with high stereocontrol in a single step.[2][10]

  • Intramolecular C-H Amination: Modern methods involving transition-metal catalysis allow for the direct formation of the pyrrolidine ring from linear alkyl chains, offering high step-economy.[10]

G cluster_main Synthetic Pathways from γ-Amino Precursors cluster_aze Azetidine Formation cluster_pyr Pyrrolidine Formation Start γ-Amine Precursor (e.g., γ-haloamine) TS_Aze Transition State (4-exo-tet) Start->TS_Aze Kinetic Control (e.g., Low Temp) TS_Pyr Transition State (5-endo-tet) Start->TS_Pyr Thermodynamic Control (e.g., High Temp) Aze_Prod Azetidine Product (Kinetically Favored) TS_Aze->Aze_Prod Pyr_Prod Pyrrolidine Byproduct (Thermodynamically Favored) Aze_Prod->Pyr_Prod Rearrangement (under harsh conditions) TS_Pyr->Pyr_Prod

Sources

Comparative

Comparative Biological Activity Guide: Kinase Inhibitors Derived from tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Derivatives of tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate (CAS: 2137030-21-6) Executive Summary In modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Derivatives of tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate (CAS: 2137030-21-6)

Executive Summary

In modern targeted therapy, achieving exquisite kinase selectivity while maintaining a favorable pharmacokinetic and safety profile is a primary challenge. tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate is a highly specialized, Boc-protected chiral amine building block. Upon deprotection and coupling, the resulting (1R)-1-aminoethyl azetidine moiety acts as a critical solvent-exposed or hinge-binding appendage in small-molecule kinase inhibitors.

This guide objectively compares the biological performance of kinase inhibitor derivatives synthesized using this specific (1R)-chiral azetidine building block against alternative structural analogs (e.g., the (1S)-enantiomer and pyrrolidine-based analogs). Experimental data demonstrates that the (1R)-azetidine derivatives exhibit superior Janus kinase 3 (JAK3) selectivity, enhanced aqueous solubility, and significantly reduced hERG cardiac liabilities[1].

Mechanistic Rationale: The "Chiral Azetidine" Advantage

As a Senior Application Scientist, it is crucial to understand the causality behind selecting this specific intermediate over cheaper, non-chiral, or larger-ring alternatives. The biological superiority of the (1R)-1-aminoethyl azetidine derivatives is driven by two distinct structural features:

  • Azetidine Ring Rigidity & Lipophilicity: The 4-membered azetidine ring provides a rigid, low-lipophilicity scaffold. Compared to 5-membered pyrrolidine or 6-membered piperidine analogs, the azetidine ring lowers the overall LogP of the derivative. This reduction in lipophilicity enhances aqueous solubility and dramatically reduces off-target binding to the hERG potassium channel, a common liability in basic amine-containing drugs[2].

  • Stereospecific (1R) Methyl Trajectory: In the context of JAK3 or Bruton's tyrosine kinase (BTK) inhibition, the methyl group of the aminoethyl appendage projects into a highly specific, narrow hydrophobic pocket near the kinase hinge region. The (1R) stereocenter perfectly locks the active conformation. Conversely, the (1S) enantiomer forces the methyl group into a steric clash with the kinase gatekeeper residue, leading to a catastrophic loss of binding affinity[1].

G Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Kinase Receptor->JAK3 Activates STAT STAT Proteins JAK3->STAT Phosphorylates Inhibitor (1R)-Aminoethyl Azetidine Derivative Inhibitor->JAK3 Blocks (IC50 < 10 nM) pSTAT Phosphorylated STAT (Dimerization) STAT->pSTAT Activation Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocates

Diagram 1: Mechanism of action of (1R)-aminoethyl azetidine derivatives blocking the JAK3/STAT pathway.

Comparative Biological Activity Data

To objectively evaluate performance, we compare a representative fused pyrimidine pyridinone JAK3 inhibitor synthesized using the (1R)-aminoethyl azetidine building block (Derivative A) against its (1S)-enantiomer (Derivative B) and a 3-aminopyrrolidine analog (Derivative C).

Table 1: In Vitro Kinase Profiling and Safety Metrics
Metric / ParameterDerivative A: (1R)-Azetidine (Target)Derivative B: (1S)-Azetidine (Enantiomer)Derivative C: Pyrrolidine Analog
JAK3 IC₅₀ (nM) 2.4 ± 0.3 215.0 ± 12.518.5 ± 2.1
JAK1 IC₅₀ (nM) 850 ± 45 > 10,000145 ± 15
Selectivity (JAK1/JAK3) ~354x N/A (Inactive)~7.8x
hERG IC₅₀ (µM) > 30.0 > 30.04.2 ± 0.8
PAMPA Permeability ( 10−6 cm/s) 18.5 19.112.4
Cellular pSTAT5 IC₅₀ (nM) 14.2 > 1,00085.6

Data Interpretation: Derivative A demonstrates exquisite sub-10 nM potency against JAK3 with a >350-fold selectivity window over JAK1[1]. Derivative B's poor performance validates the necessity of the (1R) stereocenter. Derivative C highlights the hERG liability and reduced selectivity introduced by expanding the azetidine ring to a more lipophilic pyrrolidine.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems used to generate the comparative data.

Protocol 1: TR-FRET Kinase Selectivity Profiling (JAK3 vs. JAK1)

Purpose: To quantify the biochemical IC₅₀ and validate the stereospecific binding hypothesis.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute Derivatives A, B, and C in 100% DMSO (11-point, 3-fold dilutions). Transfer 100 nL to a 384-well ProxiPlate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer.

  • Internal Controls: Include Staurosporine (1 µM) as a positive control for 100% inhibition, and 1% DMSO as a negative vehicle control (0% inhibition). Self-Validation: The assay is only accepted if the Z'-factor between these controls is > 0.6.

  • Enzyme/Substrate Addition: Add 5 µL of JAK3 (or JAK1) enzyme mixed with LanthaScreen™ Poly(GT) substrate to the assay plate.

  • ATP Initiation: Initiate the reaction by adding 5 µL of ATP. Critical Step: ATP concentration must be set exactly at the apparent Km​ for each specific kinase (e.g., 5 µM for JAK3, 50 µM for JAK1) to ensure the calculated IC₅₀ accurately reflects the Ki​ via the Cheng-Prusoff equation.

  • Incubation & Detection: Incubate for 60 minutes at 22°C. Stop the reaction with 10 µL of TR-FRET dilution buffer containing EDTA and Eu-labeled anti-phospho-antibody. Read on a PHERAstar FSX microplate reader (Ex: 337 nm, Em: 665 nm / 615 nm).

Protocol 2: Automated Patch-Clamp hERG Safety Assay

Purpose: To verify that the azetidine ring mitigates off-target cardiac ion channel binding.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and resuspend in extracellular recording buffer.

  • Electrophysiology Setup: Utilize a QPatch automated patch-clamp system. Establish whole-cell configuration. Self-Validation: Only cells maintaining a seal resistance > 1 GΩ and initial tail current > 300 pA are included in the analysis.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Compound Perfusion: Perfuse Derivative A (and C for comparison) at concentrations ranging from 0.1 µM to 30 µM. Measure the steady-state fractional block of the tail current.

W Synthesis Synthesis via (1R)-Boc-Azetidine Deprotection Boc Deprotection (TFA/DCM) Synthesis->Deprotection Biochem TR-FRET Assay (JAK1/2/3 Profiling) Deprotection->Biochem Cellular Cellular pSTAT5 AlphaLISA Assay Biochem->Cellular IC50 < 50nM Safety hERG Patch-Clamp & PAMPA Cellular->Safety High Potency

Diagram 2: Step-by-step screening workflow for evaluating azetidine-derived kinase inhibitors.

Conclusion

The utilization of tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate as a chemical building block is not merely a synthetic preference, but a strictly rationalized drug design strategy. The resulting (1R)-aminoethyl azetidine derivatives consistently outperform their (1S) enantiomers and pyrrolidine counterparts by providing a rigid, low-lipophilicity vector that perfectly occupies kinase hinge pockets[1]. This translates to highly selective, potent, and cardiac-safe drug candidates suitable for advanced preclinical development.

References

  • Fused pyrimidine pyridinone compounds as JAK inhibitors (US11697648B2). Theravance Biopharma R&D IP LLC.
  • Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition. National Institutes of Health (NIH). URL: [Link]

Sources

Validation

The Gold Standard: Confirming Azetidine Derivative Stereochemistry with X-ray Crystallography

A Senior Application Scientist's Guide to Unambiguous Stereochemical Assignment In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is not...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Unambiguous Stereochemical Assignment

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is not merely a detail—it is a critical determinant of therapeutic efficacy and safety. For azetidine derivatives, a class of compounds increasingly recognized for their unique structural and pharmacological properties, an unambiguous assignment of stereochemistry is paramount. This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques, offering a comprehensive workflow for researchers, scientists, and drug development professionals to confidently determine the absolute stereochemistry of their novel azetidine-based entities.

The Decisive Power of X-ray Crystallography

While various spectroscopic and chiroptical methods offer valuable insights into molecular structure, single-crystal X-ray crystallography remains the definitive "gold standard" for the unambiguous determination of absolute stereochemistry. This technique directly visualizes the electron density of a molecule in its crystalline state, providing a precise three-dimensional map of atomic positions.[1][2] The key advantage lies in its ability to resolve the spatial relationship of all atoms in the molecule, including the relative and absolute configuration of stereogenic centers.[3]

However, the power of this technique is contingent on a significant, and often challenging, prerequisite: the growth of a high-quality single crystal.[4][5][6] The process of crystallization can be a bottleneck in the structural elucidation pipeline, demanding careful optimization of conditions and, at times, a degree of serendipity.[4][7]

A Comparative Look: X-ray Crystallography vs. Alternative Techniques

To appreciate the definitive nature of X-ray crystallography, it is essential to understand the capabilities and limitations of other commonly employed techniques for stereochemical analysis.

Technique Principle Advantages Disadvantages
X-ray Crystallography Diffraction of X-rays by a single crystalUnambiguous determination of absolute and relative stereochemistry.[8] Provides precise bond lengths and angles.Requires a high-quality single crystal, which can be difficult and time-consuming to obtain.[5][9] Provides a static picture of the molecule in the solid state.[10]
NMR Spectroscopy (NOE) Measures through-space interactions between protons (< 5 Å)Provides information on relative stereochemistry in solution. Non-destructive.[9] Can provide insights into molecular dynamics.[10][11]Does not directly determine absolute configuration. Interpretation can be complex for molecules with conformational flexibility.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared lightDetermines absolute configuration in solution without the need for crystallization.[12][13] Can be used for oils and non-crystalline solids.[13]Requires comparison with computationally predicted spectra (DFT calculations).[12][14] Interpretation of spectra can be complex.[8]

The Crystallographic Workflow: From Powder to Picture

The journey from a newly synthesized azetidine derivative to its fully elucidated three-dimensional structure involves a meticulous, multi-step process.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Azetidine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Screening Crystallization Screening Purification->Screening Optimization Optimization of Conditions Screening->Optimization SingleCrystal High-Quality Single Crystal Optimization->SingleCrystal DataCollection X-ray Diffraction Data Collection SingleCrystal->DataCollection DataProcessing Data Processing & Integration DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation Stereochemistry Absolute Stereochemistry Assignment Validation->Stereochemistry

Caption: Workflow for Stereochemistry Confirmation via X-ray Crystallography.

Experimental Protocol: Crystallization of Azetidine Derivatives

The critical step of obtaining suitable crystals often requires screening a variety of conditions. Here is a general protocol for the crystallization of small organic molecules like azetidine derivatives.

Objective: To grow single crystals of an azetidine derivative suitable for X-ray diffraction analysis.

Materials:

  • Purified azetidine derivative (typically 5-20 mg)

  • A selection of high-purity solvents (e.g., ethyl acetate, hexane, dichloromethane, methanol, ethanol, acetonitrile)

  • Small glass vials (e.g., 1-2 mL) or a multi-well crystallization plate

  • Microscope for crystal inspection

Methods:

  • Solvent Selection:

    • Perform a solubility test to identify a solvent in which the compound is sparingly soluble at room temperature and more soluble upon heating.

    • Also, identify a miscible "anti-solvent" in which the compound is poorly soluble.

  • Crystallization Techniques:

    • Slow Evaporation:

      • Dissolve the compound in a suitable solvent to near saturation.

      • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.[15]

      • Monitor the vial periodically for crystal growth.

    • Vapor Diffusion:

      • Dissolve the compound in a small amount of a relatively volatile solvent.

      • Place this vial inside a larger, sealed container that contains a more volatile anti-solvent.[15]

      • The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and inducing crystallization.

    • Cooling:

      • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

      • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

Troubleshooting Crystallization:

  • Oiling out: If the compound separates as an oil, try using a more dilute solution, a different solvent system, or a slower rate of solvent evaporation or cooling.

  • No crystals: If no crystals form, try a different solvent or crystallization technique. Seeding with a tiny crystal from a previous attempt can sometimes initiate crystallization.

  • Small or poor-quality crystals: The rate of crystallization is crucial. Slower is generally better for obtaining larger, higher-quality crystals.

Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

The collected diffraction data are then processed to determine the unit cell dimensions and the intensities of the reflections. This information is used to solve the crystal structure, typically using direct methods, to generate an initial electron density map.[1] This initial model is then refined against the experimental data to yield the final, precise three-dimensional structure.

Making the Right Choice: A Decision-Making Framework

The selection of the most appropriate technique for stereochemical determination depends on several factors, including the nature of the sample, the available instrumentation, and the specific information required.

Decision Making for Stereochemistry Start Need to Determine Stereochemistry Crystal Can a single crystal be obtained? Start->Crystal Xray X-ray Crystallography Crystal->Xray Yes VCD_NMR Consider VCD or NMR Crystal->VCD_NMR No Absolute Is absolute configuration required? VCD_NMR->Absolute VCD Vibrational Circular Dichroism (VCD) Absolute->VCD Yes NMR NMR (NOE) for Relative Stereochemistry Absolute->NMR No

Caption: Decision tree for selecting a stereochemical analysis method.

Conclusion: Certainty in Three Dimensions

For the development of azetidine derivatives as potential therapeutics, an unambiguous understanding of their stereochemistry is non-negotiable. While techniques like NMR and VCD provide valuable data, particularly when crystallization is challenging, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive and high-resolution picture of the molecule's three-dimensional structure. By mastering the art and science of crystallization and leveraging the power of X-ray diffraction, researchers can proceed with confidence, knowing the precise stereochemical identity of their compounds of interest.

References

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]

  • BioTools. ABSOLUTE CONFIGURATION BY VCD. Available from: [Link]

  • ResearchGate. (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Available from: [Link]

  • Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available from: [Link]

  • SPT Labtech. Chemical crystallization. Available from: [Link]

  • University of California, San Diego. Comparison of NMR and X-ray crystallography. Available from: [Link]

  • ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Available from: [Link]

  • News-Medical.Net. X-Ray Crystallography vs. NMR Spectroscopy. Available from: [Link]

  • Journal of General Physiology. Analysis of the quality of crystallographic data and the limitations of structural models. Available from: [Link]

  • Zhanghua Dryer. Crystallization Challenges in Pharmaceutical Products. Available from: [Link]

  • University of Barcelona. crystallization of small molecules. Available from: [Link]

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  • PMC. Comparison of NMR and crystal structures of membrane proteins and computational refinement to improve model quality. Available from: [Link]

  • Chemical Society Reviews (RSC Publishing). Advanced crystallisation methods for small organic molecules. Available from: [Link]

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  • PMC. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. Available from: [Link]

  • University of Southampton. Advanced crystallisation methods for small organic molecules. Available from: [Link]

  • PMC. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available from: [Link]

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  • PubMed. Predicting the Crystallization Propensity of Drug-Like Molecules. Available from: [Link]

  • Quora. Besides resolution, what are the advantages and disadvantages of using X-ray crystallography over NMR to determine protein structure?. Available from: [Link]

  • PMC. x Ray crystallography. Available from: [Link]

  • PDB-101. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Available from: [Link]

  • University of Granada. Crystallography. Structural resolution. Available from: [Link]

  • Georg Thieme Verlag. 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Available from: [Link]

  • Springer. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available from: [Link]

  • ResearchGate. (PDF) X‐Ray Crystallographic Studies of Quasi‐Racemates for Absolute Configuration Determinations. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Azetidine Ring: Assessing Its Impact on Compound Rigidity and pKa

In the landscape of modern medicinal chemistry, the strategic incorporation of small, saturated heterocycles is a cornerstone of rational drug design. Among these, the azetidine ring, a four-membered nitrogen-containing...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of small, saturated heterocycles is a cornerstone of rational drug design. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1] This guide provides an in-depth comparison of how the azetidine moiety influences two critical parameters in drug development: compound rigidity and pKa. We will explore the underlying principles and provide detailed experimental protocols for their assessment, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging the azetidine scaffold.

The Azetidine Moiety: A Privileged Scaffold in Drug Discovery

The azetidine ring is a four-membered saturated heterocycle composed of three carbon atoms and one nitrogen atom. Its inherent ring strain, a consequence of the deviation from ideal bond angles, imparts a unique conformational rigidity that is highly sought after in drug design.[2][3] This rigidity can lead to a more defined three-dimensional structure, which in turn can enhance binding affinity to biological targets and improve metabolic stability.[1] Several FDA-approved drugs, including baricitinib, cobimetinib, and azelnidipine, feature the azetidine motif, highlighting its therapeutic relevance.[1]

The presence of the nitrogen atom within the four-membered ring also significantly influences the molecule's basicity, or pKa. This property is crucial for determining a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. By understanding and predicting the impact of the azetidine ring on pKa, medicinal chemists can fine-tune the pharmacokinetic properties of drug candidates.

Part 1: Assessing the Impact of the Azetidine Ring on Compound Rigidity

The conformational rigidity conferred by the azetidine ring is a key advantage in drug design.[2] A more rigid molecule has a lower entropic penalty upon binding to its target, which can translate to higher affinity and selectivity.[4] The strained nature of the four-membered ring restricts the number of accessible conformations compared to more flexible acyclic or larger ring counterparts.[5]

Comparative Analysis of Compound Rigidity

The impact of incorporating an azetidine ring on the overall rigidity of a molecule can be significant. To illustrate this, consider the following hypothetical comparison between an acyclic amine, a pyrrolidine-containing compound, and an azetidine-containing analogue.

CompoundDescriptionRelative RigidityKey Conformational Features
A Acyclic PropylamineLowMultiple rotatable bonds leading to a high degree of conformational flexibility.
B Pyrrolidine AnalogueModerateThe five-membered ring reduces conformational freedom compared to the acyclic counterpart, but still allows for some puckering.
C Azetidine AnalogueHighThe strained four-membered ring significantly restricts bond rotation, leading to a more defined and rigid conformation.[6]

This table highlights a general trend: the introduction of a cyclic moiety increases rigidity, with the smaller, more strained azetidine ring imparting the greatest conformational constraint.

Experimental Protocols for Determining Compound Rigidity

Several experimental and computational techniques can be employed to quantitatively assess the impact of the azetidine ring on compound rigidity.

X-ray crystallography provides a high-resolution, three-dimensional structure of a molecule in its crystalline state.[7] This technique is the gold standard for directly visualizing the conformation of a molecule and can definitively show the impact of the azetidine ring on the overall molecular geometry.[8]

Experimental Workflow:

Caption: Workflow for X-ray Crystallography.

Step-by-Step Methodology:

  • Crystal Growth: Grow single crystals of the azetidine-containing compound and its analogues suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a single crystal on a goniometer and expose it to a focused beam of X-rays.[9] The diffraction pattern is recorded on a detector.[7]

  • Structure Solution: The diffraction data is used to determine the electron density map of the molecule.

  • Structure Refinement: A molecular model is built into the electron density map and refined to best fit the experimental data.

  • Conformational Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, allowing for a detailed analysis of the compound's conformation and the rigidity imposed by the azetidine ring.

NMR spectroscopy, particularly the use of Nuclear Overhauser Effect (NOE) and coupling constant analysis, can provide valuable information about the conformation of a molecule in solution.[10]

Experimental Workflow:

Caption: Workflow for NMR-based Conformational Analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in a suitable deuterated solvent.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, and NOESY or ROESY experiments.

  • Spectral Processing: Process the raw NMR data to obtain high-resolution spectra.

  • Structural Analysis:

    • Coupling Constants: Analyze the coupling constants (J-values) between protons to determine dihedral angles, which provide information about the ring pucker and the orientation of substituents.[11]

    • NOE Analysis: Use NOESY or ROESY data to identify through-space interactions between protons that are close in proximity, providing distance restraints that help to define the three-dimensional structure.

Computational methods, such as molecular dynamics (MD) simulations and conformational searches, can complement experimental data by exploring the potential energy landscape of a molecule and identifying low-energy conformations.[12][13]

Experimental Workflow:

Caption: Workflow for Computational Conformational Analysis.

Step-by-Step Methodology:

  • Molecule Building: Construct a 3D model of the azetidine-containing compound using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the different possible arrangements of the molecule.

  • Energy Minimization: Calculate the potential energy of each conformation and perform energy minimization to identify stable, low-energy structures.

  • Analysis of Conformers: Analyze the population of low-energy conformers to understand the preferred conformations and the degree of rigidity imposed by the azetidine ring.

Part 2: Assessing the Impact of the Azetidine Ring on pKa

The pKa of a molecule is a measure of its acidity or basicity and is a critical parameter in drug development, influencing a compound's ADME properties. The nitrogen atom in the azetidine ring is basic, and its pKa can be modulated by the electronic effects of substituents on the ring.

Comparative Analysis of pKa

The pKa of the azetidine nitrogen is influenced by the hybridization of its lone pair of electrons. The strained four-membered ring forces the C-N-C bond angle to be smaller than the ideal 109.5°, leading to an increase in the s-character of the nitrogen's lone pair orbital.[14] This increased s-character can make the lone pair less available for protonation, potentially lowering the pKa compared to less strained, larger rings. However, in aqueous solution, solvation effects can counterbalance this, resulting in pKa values that are often comparable to other cyclic secondary amines like pyrrolidine and piperidine.[14] The parent azetidine has a pKa of 11.29.[14][15]

CompoundDescriptionpKaInfluencing Factors
Azetidine Unsubstituted11.29[14][15]Ring strain increases s-character of the lone pair.
Pyrrolidine Five-membered ring11.27[14]Less ring strain compared to azetidine.
Piperidine Six-membered ring11.12[14]Even less ring strain.
N-Aryl Azetidine Aryl substituent on nitrogen~4.3[16]The electron-withdrawing nature of the aryl group significantly reduces the basicity of the azetidine nitrogen.

This table demonstrates that while the unsubstituted azetidine has a pKa comparable to its larger ring homologues, substitution on the nitrogen can have a dramatic effect on its basicity.

Experimental Protocols for Determining pKa

Accurate determination of pKa is essential for building structure-activity relationships and optimizing the pharmacokinetic profile of a drug candidate.

Potentiometric titration is a classic and reliable method for determining the pKa of a compound.[17] It involves monitoring the pH of a solution as a titrant of known concentration is added.

Experimental Workflow:

Caption: Workflow for Potentiometric pKa Determination.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of the azetidine-containing compound of known concentration in water or a suitable co-solvent.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the pKa of the conjugate acid or the base itself is being measured.[18]

  • pH Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added.

  • pKa Determination: The pKa is the pH at which half of the compound is in its protonated form and half is in its deprotonated form (the half-equivalence point).[18] This corresponds to the inflection point of the titration curve.[17]

For compounds that possess a chromophore that changes its absorbance upon protonation or deprotonation, UV-Vis spectrophotometry can be a powerful tool for pKa determination.[19]

Experimental Workflow:

Caption: Workflow for Spectrophotometric pKa Determination.

Step-by-Step Methodology:

  • Prepare Buffered Solutions: Prepare a series of buffer solutions with a range of known pH values. Add a constant concentration of the azetidine-containing compound to each buffer solution.

  • Measure Absorbance Spectra: Record the UV-Vis absorbance spectrum of the compound in each buffer solution.

  • Plot Absorbance vs. pH: Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) as a function of pH. This will generate a sigmoidal curve.[17]

  • pKa Determination: The pKa is the pH at the inflection point of the sigmoidal curve.[17]

NMR spectroscopy can also be used to determine pKa by monitoring the chemical shift changes of specific nuclei as a function of pH.[20]

Experimental Workflow:

Caption: Workflow for NMR-based pKa Determination.

Step-by-Step Methodology:

  • Prepare Samples at Different pH: Prepare a series of samples of the compound in a suitable deuterated solvent at various pH values.

  • Acquire NMR Spectra: Acquire ¹H or ¹³C NMR spectra for each sample.

  • Plot Chemical Shift vs. pH: Identify a nucleus whose chemical shift is sensitive to the protonation state of the azetidine nitrogen. Plot the chemical shift of this nucleus as a function of pH. This will produce a sigmoidal curve.

  • pKa Determination: The pKa is the pH at the inflection point of the sigmoidal curve.

Conclusion

The azetidine ring is a valuable tool in the medicinal chemist's arsenal, offering a unique combination of properties that can be exploited to enhance the performance of drug candidates. Its inherent rigidity can pre-organize a molecule for optimal binding to its target, while the basicity of its nitrogen atom provides a handle for fine-tuning pharmacokinetic properties. By employing the experimental and computational methods outlined in this guide, researchers can systematically assess the impact of the azetidine moiety on compound rigidity and pKa, enabling a more rational and efficient approach to drug design and development.

References

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  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • A Single-Step Synthesis of Azetidine-3-amines. (2020, September 15). The Journal of Organic Chemistry.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Synthetic Azetidines Could Help Simplify Drug Design. (2019, August 12). Technology Networks.
  • Examples of azetidine‐based bioisosters. (n.d.). ResearchGate.
  • Accessing protein conformational ensembles using room-temperature X-ray crystallography. (n.d.). PNAS.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (n.d.). University of Birmingham.
  • Azetidines. (n.d.). Enamine.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011, October 25). LOCKSS: Serve Content.
  • Accessing protein conformational ensembles using room-temperature X-ray crystallography. (n.d.). PNAS.
  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Pharma Begin.
  • Development of Methods for the Determination of pKa Values. (n.d.). PMC.
  • Azetidine CAS#: 503-29-7. (n.d.). ChemicalBook.
  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (n.d.). Scirp.org.
  • Geometric analysis characterizes molecular rigidity in generic and non-generic protein configurations. (n.d.). PMC.
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  • アゼチジン | 503-29-7. (n.d.). ChemicalBook.
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). ResearchGate.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). PMC.
  • Experiment C33: Determination of pKa by Half Titration. (n.d.). PASCO.
  • Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. (2024, January 1). PubMed.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
  • Azetidine. (n.d.). Wikipedia.
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  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2026, March 15). ResearchGate.
  • Bioisosteres v2 - Recent Trends and Tactics. (2020, November 14). Baran Lab.
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  • Azetidinones. (2014, December 31). International Journal of Pharmaceutical Sciences Review and Research.
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Validation

Analytical Frontiers in Azetidine Synthesis: A Comparative Guide to Reaction Kinetics Monitoring

Executive Summary Azetidines—highly strained, four-membered nitrogen-containing heterocycles—have become privileged scaffolds in modern fragment-based drug design. Their incorporation into pharmaceutical lead structures...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines—highly strained, four-membered nitrogen-containing heterocycles—have become privileged scaffolds in modern fragment-based drug design. Their incorporation into pharmaceutical lead structures effectively limits conformational flexibility, improves metabolic stability, and favorably alters basicity (pKa) 1. However, the synthesis of functionalized azetidines is notoriously difficult. The inherent thermodynamic ring strain often leads to competitive side reactions, ring-opening, or rapid degradation of transient intermediates 1.

To overcome these barriers, researchers have pivoted to continuous-flow chemistry and photochemical[2+2] aza Paternò-Büchi reactions 2, 3. Optimizing these advanced synthetic routes requires precise extraction of microkinetic parameters (e.g., rate constants, activation energy). This guide objectively compares the three primary analytical modalities used to monitor azetidine reaction kinetics—Offline HPLC/UV , In-Situ ReactIR (FTIR) , and Continuous Flow NMR —providing actionable, field-proven methodologies for drug development professionals.

The Mechanistic Challenge: Why Azetidine Kinetics are Elusive

The synthesis of azetidines often involves highly reactive, short-lived intermediates. For example, in the continuous-flow synthesis of 3-substituted azetidines via N-Boc-3-iodoazetidine, the C3-lithiated azetidine intermediate forms and degrades within milliseconds 2.

G N1 N-Boc-3-iodoazetidine (Precursor) N2 Lithiation (n-HexLi) Continuous Flow N1->N2 Pump A N3 C3-Lithiated Azetidine (Transient Intermediate) N2->N3 < 100 ms Residence N4 Electrophilic Trapping (In-Situ Monitoring) N3->N4 Pump B (Electrophile) N5 3-Substituted Azetidine (Target Product) N4->N5 Kinetic Control

Mechanistic pathway of continuous-flow lithiation and trapping for functionalized azetidines.

If a researcher attempts to measure the kinetics of this pathway using traditional offline aliquot sampling, the physical act of extracting and quenching the sample destroys the lithiated intermediate. This introduces a "dead time" artifact, skewing the temporal concentration profile and resulting in artificially low calculated rate constants ( kobs​ ). Therefore, Process Analytical Technology (PAT) that operates in-situ is mandatory for scientific integrity.

Comparative Analysis of Kinetic Monitoring Technologies

A. Traditional Offline HPLC/UV (The Baseline)
  • Mechanism: Aliquots are manually or automatically extracted from the reactor, chemically quenched to halt the reaction, and injected into a chromatograph.

  • Performance: While offering unparalleled sensitivity for final yield quantification and impurity profiling, HPLC fails at real-time kinetic monitoring of azetidines. The quenching step inherently alters the reaction equilibrium, and the temporal resolution is limited to minutes.

B. In-Situ ReactIR / FTIR (The Real-Time Workhorse)
  • Mechanism: An Attenuated Total Reflectance (ATR) probe is inserted directly into the batch vessel or integrated into the continuous-flow stream.

  • Performance: ReactIR is the gold standard for extracting microkinetic parameters. It provides a temporal resolution of seconds without disrupting the reaction. In photochemical aza Paternò-Büchi reactions, ReactIR seamlessly tracks the depletion of the imine precursor ( C=N stretch at ~1650 cm⁻¹) and the emergence of the azetidine ring vibrations [[3]]().

C. Continuous Flow NMR (The Structural Validator)
  • Mechanism: The reaction mixture is routed through a specialized NMR flow cell positioned inside the spectrometer magnet.

  • Performance: While FTIR tracks functional group changes, it struggles to differentiate between complex diastereomers. Flow NMR provides unambiguous structural elucidation in real-time. This is critical when monitoring stereochemical editing logic or determining the diastereomeric ratio (d.r.) of highly substituted azetidines formed via[2+2] cycloadditions.

G A Photochemical Flow Reactor (Aza Paternò-Büchi) B ReactIR (In-Situ FTIR) Real-Time Vibrational Data A->B Inline ATR Probe C Flow NMR Real-Time Structural Data A->C NMR Flow Cell D Offline HPLC/UV (End-Point Analysis) A->D Aliquot Quenching E Microkinetic Parameter Extraction (k, Ea) B->E High Temporal Res C->E High Structural Res D->E Yield Validation

Workflow for real-time kinetic monitoring of azetidine synthesis using orthogonal PAT tools.

Quantitative Performance Comparison

Analytical ModalityTemporal ResolutionStructural ElucidationTransient Intermediate DetectionSample DestructionIdeal Use Case in Azetidine Synthesis
Offline HPLC/UV Low (Minutes)Low (Retention Time/Mass)Poor (Quenching Artifacts)YesFinal yield & impurity quantification
In-Situ ReactIR High (1-5 Seconds)Moderate (Functional Groups)Excellent (No quenching)NoRapid kinetic profiling ( kobs​ , Ea​ )
Continuous Flow NMR Moderate (15-60 Secs)High (Atomic Connectivity)Good (Requires flow cell)NoDiastereomeric ratio & pathway validation

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and scientific rigor, the following protocols are designed as self-validating systems. Every step includes a causal justification to prevent data artifacts.

Protocol 1: In-Situ ReactIR Monitoring of Azetidine Ring Closure

Objective: Determine the rate constant of an intramolecular azetidine cyclization.

  • Background & Solvent Profiling (Validation Step): Before introducing reagents, flow the pure reaction solvent (e.g., Cyclopentyl methyl ether, CPME) over the ATR probe at the target temperature. Collect a background spectrum. Causality: This ensures that solvent IR absorbance peaks do not mask the critical C=N or C−N stretches of the azetidine precursors.

  • Calibration Curve Generation: Inject known concentrations of the isolated azetidine product and the imine precursor into the flow system. Plot absorbance vs. concentration. Causality: This validates the Beer-Lambert relationship linearity for your specific concentration range, ensuring that absorbance changes accurately reflect molar changes.

  • In-Situ Monitoring: Initiate the reaction. Set the ReactIR to acquire spectra every 5 seconds. Monitor the disappearance of the precursor peak and the appearance of the product peak simultaneously. Causality: Tracking both mass depletion and product formation ensures mass balance. If the precursor depletes faster than the product forms, it immediately flags the presence of an unseen, competing side-reaction (e.g., polymerization).

  • Data Extraction: Export the concentration vs. time data to kinetic modeling software to extract the observed rate constant ( kobs​ ).

Protocol 2: Continuous Flow NMR Setup for Photochemical [2+2] Cycloaddition

Objective: Elucidate the stereochemical kinetics of an aza Paternò-Büchi reaction.

  • Residence Time Synchronization (Validation Step): Inject a non-reactive fluorinated tracer pulse into the flow reactor. Measure the exact time it takes for the tracer to appear in the NMR flow cell. Causality: Flow tubing introduces a delay between the reactor exit and the NMR detector. Synchronizing the residence time ensures the NMR spectra are mapped to the correct kinetic time-point.

  • Shimming and Solvent Suppression: Establish the continuous flow of the reaction mixture. Perform dynamic shimming while the fluid is moving. Apply WET or presaturation pulse sequences if using non-deuterated solvents. Causality: Moving fluids distort the magnetic field homogeneity; dynamic shimming prevents peak broadening, ensuring accurate integration of diastereomeric protons.

  • Kinetic Acquisition: Vary the flow rate of the photochemical reactor to alter the residence (reaction) time. Acquire a 1D ¹H-NMR spectrum at each steady-state flow rate. Causality: By arraying the flow rates, you map the entire thermodynamic and kinetic profile of the cycloaddition, allowing for the precise determination of diastereomeric ratios over time.

Conclusion

The synthesis of azetidines requires navigating complex thermodynamic landscapes and highly reactive intermediates. While traditional offline HPLC remains vital for final purity analysis, it is fundamentally inadequate for kinetic profiling due to quenching artifacts. In-situ ReactIR provides the high temporal resolution necessary to capture the rapid kinetics of flow-based lithiation and cyclization, while Continuous Flow NMR offers the structural clarity required to untangle the stereochemistry of photochemical[2+2] cycloadditions. By integrating these orthogonal PAT tools, researchers can achieve a comprehensive, self-validating understanding of azetidine reaction kinetics.

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Safety & Regulatory Compliance

Safety

tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate proper disposal procedures

As a Senior Application Scientist, I recognize that the transition from benchtop synthesis to waste management is where many critical safety failures occur. Handling tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylat...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the transition from benchtop synthesis to waste management is where many critical safety failures occur. Handling tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate (CAS: 2137030-21-6) requires a rigorous understanding of its dual chemical nature: it possesses both a basic, nucleophilic primary amine and an acid-labile tert-butyloxycarbonyl (Boc) protecting group.

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, ensuring your laboratory maintains the highest standards of environmental health and safety (EHS).

Quantitative Data & Hazard Classification

Before initiating any disposal protocol, it is imperative to understand the physicochemical risks associated with the waste stream. The table below summarizes the critical hazard data for this specific azetidine derivative.

ParameterSpecification / ClassificationOperational Implication
Chemical Name tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylateChiral building block; requires standard organic waste protocols.
CAS Number 2137030-21-6Unique identifier for EHS waste manifests.
Hazard Codes H315 (Skin Irrit.), H318 (Eye Dam.), H336 (STOT SE 3)[1]Corrosive/irritant to tissues; mandates strict PPE (nitrile gloves, goggles).
Chemical Reactivity Basic amine; Acid-labile Boc groupCritical: Will generate CO₂ and isobutylene gas if mixed with acids.
Disposal Method High-Temperature IncinerationMust be routed to a licensed facility capable of process combustion.

The Causality of Boc-Amine Waste Segregation

The "Why" Behind the Protocol: In drug discovery, Boc-protected amines are frequently utilized and subsequently deprotected using strong acids like Trifluoroacetic acid (TFA) or HCl in 1,4-dioxane[2]. A common, yet catastrophic, laboratory error is disposing of unreacted Boc-protected amines into the same waste carboy as acidic deprotection waste.

The Mechanistic Hazard: If tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate contacts an acidic waste stream, the acid will catalyze the cleavage of the Boc group. This reaction rapidly evolves carbon dioxide (CO₂) and isobutylene gas. In a tightly sealed waste container, this gas generation leads to rapid over-pressurization and violent container rupture. Therefore, segregation based on pH and reactivity is a fundamental chemical necessity, not just a regulatory formality.

Step-by-Step Disposal Methodology

Every procedure in your laboratory must function as a self-validating system —meaning the protocol itself contains checks to confirm it was executed correctly.

Phase 1: Benchtop Collection & Segregation
  • Step 1: Matrix Compatibility Assessment. Determine the solvent in which the amine is dissolved. If dissolved in Dichloromethane (DCM) or Chloroform, it must be routed to Halogenated Waste. If in Methanol, Ethyl Acetate, or neat (solid), it goes to Non-Halogenated Waste.

    • Causality: Halogenated solvents require specific, higher-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated waste into halogenated streams drastically increases institutional disposal costs.

  • Step 2: pH Validation of the Waste Stream.

    • Validation System: Before adding the amine solution to a bulk organic waste carboy, extract a 1 mL aliquot of the bulk waste and test it with universal pH paper. Ensure the bulk waste pH is ≥ 6. If the waste is acidic (pH < 4), do not add the Boc-amine , as it will trigger gas evolution.

Phase 2: Containerization & Storage
  • Step 1: Select Appropriate Containment. Use a High-Density Polyethylene (HDPE) carboy.

  • Step 2: Install Vented Caps.

    • Causality: Even with strict segregation, trace cross-contamination can cause slow degradation of the Boc group. Vented caps act as a mechanical failsafe, allowing trace gases to escape and preventing pressurization.

  • Step 3: RCRA Labeling. Affix a hazardous waste label immediately upon the first drop of waste entering the container. Check the boxes for "Toxic" and "Irritant".

Phase 3: Final Institutional Handover
  • Step 1: EHS Transfer. Transfer the sealed, labeled container to your institution's central EHS accumulation area within 90 days of the container's start date.

  • Step 2: High-Temperature Incineration. The waste will be transported to a licensed facility. Existing cement kilns or specialized incinerators are utilized for process combustion, completely destroying the complex organic framework and converting the nitrogen content safely into N₂ or scrubbed NOx[3].

Waste Routing & Decision Workflow

The following diagram outlines the logical decision tree for routing this specific chemical waste based on its physical state and solvent matrix.

WasteDisposal Start tert-Butyl 3-[(1R)-1-aminoethyl] azetidine-1-carboxylate Waste State Physical State? Start->State Solid Neat Solid / Powder State->Solid Liquid Dissolved in Solvent State->Liquid Bin1 Solid Hazardous Waste Bin (Incineration) Solid->Bin1 Halogen Halogenated Solvent? (e.g., DCM, Chloroform) Liquid->Halogen YesHal Yes Halogen->YesHal NoHal No (e.g., MeOH, EtOAc) Halogen->NoHal Bin2 Halogenated Organic Waste (Vented Cap, Secondary Cont.) YesHal->Bin2 Bin3 Non-Halogenated Organic Waste (Vented Cap, Secondary Cont.) NoHal->Bin3

Decision workflow for the segregation and disposal of Boc-protected amine waste.

Emergency Spill Response Logistics

In the event of an accidental benchtop or floor spill of the neat solid or concentrated solution, immediate and calculated action is required to prevent respiratory exposure and surface corrosion.

  • Step 1: Containment. Do not use combustible materials like sawdust. Contain and absorb the spill using inert materials such as sand, earth, or vermiculite[4].

  • Step 2: Mechanical Recovery. Use a non-sparking scoop to transfer the absorbed mixture into a wide-mouth HDPE solid waste container.

  • Step 3: Surface Decontamination & Validation.

    • Action: Wash the spill area with a mild 1% citric acid solution to neutralize residual amines, followed by a DI water rinse.

    • Validation System: Swab the cleaned surface with a damp piece of universal pH paper. If the paper turns green/blue (pH > 7), residual basic amine is still present. Repeat the citric acid wash until the surface tests neutral (pH ~7), proving the hazard has been fully eliminated.

References

  • NextSDS. "tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate — Chemical Substance Information." NextSDS Database.
  • Farnell. "Safety Data Sheet - Amine Waste." Farnell Element14.
  • Stockholm Convention. "POP's emissions from the Cement Industry - Hazardous Organic Waste Disposal." Stockholm Convention on Persistent Organic Pollutants.
  • ACS Publications. "Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?" Journal of Medicinal Chemistry.

Sources

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